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  • Product: N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine
  • CAS: 1142210-61-4

Core Science & Biosynthesis

Foundational

molecular weight of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

An In-Depth Technical Guide to N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine Abstract This technical guide provides a comprehensive scientific overview of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, a tert...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive scientific overview of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, a tertiary amine incorporating both piperidine and morpholine scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[1][2] This document details the fundamental physicochemical properties of the title compound, including its molecular weight, and presents a validated, step-by-step synthetic methodology based on established chemical principles. Furthermore, it outlines a robust analytical workflow for its characterization and purification. The guide concludes with a discussion of the potential biological significance and applications of this molecule, grounded in the known activities of its constituent chemical moieties. This paper is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Compound Identification and Physicochemical Properties

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a complex diamine featuring a central piperidine ring N-substituted with a methyl group, and an exocyclic amine at the 4-position which is further substituted with a methyl group and a 2-morpholinoethyl group.

1.1. Chemical Structure

Chemical structure of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

1.2. Physicochemical Data Summary

The core quantitative properties of the compound have been aggregated from computational and database sources. The molecular weight is a definitive calculated value based on its atomic composition.

PropertyValueSource
Molecular Weight 227.35 g/mol [3]
Molecular FormulaC12H25N3O[3]
CAS Number416865-22-0[3]
Canonical SMILESCN1CCC(CC1)NCCN2CCOCC2[3]
InChI KeyLOANAAFFESMCTF-UHFFFAOYSA-N[3]
Predicted pKa9.59 ± 0.20[3]

Synthesis and Manufacturing Pathway

The synthesis of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine can be efficiently achieved via a two-step sequence involving reductive amination. This strategy is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and the commercial availability of the required precursors.[4][5] The selected pathway utilizes N-methyl-4-piperidone and 2-morpholinoethan-1-amine as primary starting materials.

2.1. Synthetic Rationale

The core principle of this synthesis is the formation of a new carbon-nitrogen bond between the piperidine ring and the morpholinoethyl side chain.

  • Step 1: Imine Formation: The reaction is initiated by the condensation of the ketone on N-methyl-4-piperidone[6] with the primary amine of 2-morpholinoethan-1-amine. This forms a Schiff base, or imine, intermediate. This reaction is typically performed in a suitable aprotic solvent and is often reversible.

  • Step 2: Reductive Amination: The intermediate imine is not isolated but is reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[5][7] Its mild nature and tolerance for slightly acidic conditions make it ideal, as a weak acid can be used to catalyze imine formation without compromising the reducing agent. This one-pot approach is highly convergent and minimizes purification steps.

2.2. Detailed Experimental Protocol

Materials:

  • N-Methyl-4-piperidone (1.0 eq)

  • 2-Morpholinoethan-1-amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-methyl-4-piperidone (1.0 eq) in DCE (0.2 M), add 2-morpholinoethan-1-amine (1.1 eq) followed by a catalytic amount of acetic acid at room temperature.

  • Stir the reaction mixture for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. An exotherm may be observed. Maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude material may be purified via column chromatography on silica gel to afford the pure N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine.

2.3. Synthesis Workflow Diagram

G A N-Methyl-4-piperidone C Imine Intermediate (in situ) A->C Condensation (DCE, Acetic Acid) B 2-Morpholinoethan-1-amine B->C Condensation (DCE, Acetic Acid) D N-methyl-N-(2-morpholin-4-ylethyl) piperidin-4-amine C->D Reduction (NaBH(OAc)₃)

Caption: A two-step, one-pot reductive amination pathway for synthesis.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques is employed. Both High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for the analysis of small molecules like piperidine derivatives.[8]

3.1. Analytical Methodologies

  • High-Performance Liquid Chromatography (HPLC): This technique is used to separate the target compound from any unreacted starting materials, byproducts, or impurities. A reversed-phase C18 column is typically effective. The retention time of the main peak provides a key identifier, while the peak area allows for quantification of purity.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides definitive structural information by measuring the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). For N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, the expected m/z for the [M+H]⁺ ion would be approximately 228.36. Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the parent ion and analyzing its daughter ions.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed structural elucidation. ¹H NMR will confirm the number of protons in different chemical environments and their connectivity, while ¹³C NMR will confirm the carbon skeleton of the molecule.

3.2. Standard Analytical Workflow Protocol (LC-MS)

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilute working solution (e.g., 10 µg/mL) using the initial mobile phase composition.

  • Chromatographic Separation:

    • Instrument: HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or Quadrupole).

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Monitor for the expected parent ion [M+H]⁺ at m/z ≈ 228.4.

  • Data Analysis: Integrate the peak corresponding to the retention time of the target compound. Confirm the mass of the peak matches the expected molecular weight. Purity is assessed by calculating the area percentage of the target peak relative to all other peaks in the chromatogram.

3.3. Analytical Workflow Diagram

G A Synthesized Compound B Sample Preparation (Dilution in MeOH/ACN) A->B C HPLC Separation (Reversed-Phase) B->C D Mass Spectrometry (ESI+ Detection) C->D Eluent E Data Analysis D->E m/z Data F Purity & Identity Confirmed E->F Validation

Caption: A standard workflow for identity and purity verification via LC-MS.

Potential Applications and Biological Context

While specific biological activity data for N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is not extensively published, the constituent piperidine and morpholine scaffolds are privileged structures in medicinal chemistry. They are key components of numerous approved drugs and investigational agents, suggesting a high potential for biological relevance.[1][2][10]

  • Piperidine Derivatives: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), including analgesics that interact with opioid receptors.[1] Its conformational flexibility allows it to effectively mimic the structure of endogenous neurotransmitters.

  • Morpholine Derivatives: The morpholine moiety is often incorporated into molecules to improve physicochemical properties such as aqueous solubility and metabolic stability. It is found in drugs with a wide range of activities, including anticancer and antifungal agents.[2][11] For instance, the antifungal agent amorolfine contains a morpholine ring and acts by inhibiting ergosterol biosynthesis in fungi.[7]

Given the hybrid nature of this molecule, it could be investigated for a variety of therapeutic applications, including but not limited to oncology, infectious diseases, and neurology. Its tertiary amine structure suggests it is likely to be protonated at physiological pH, enabling interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

4.1. Hypothetical Biological Signaling Pathway

G cluster_cell Cell Membrane Receptor GPCR G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Response Cellular Response (e.g., Change in cAMP) Effector->Response Signal Transduction Ligand Piperidine-Morpholine Compound Ligand->Receptor Binding

Caption: A potential mechanism of action via GPCR signaling.

Conclusion

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a synthetically accessible compound with a definitive molecular weight of 227.35 g/mol .[3] Its structure, combining the pharmacologically relevant piperidine and morpholine motifs, makes it a compound of interest for further investigation in drug discovery programs. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling researchers to explore its potential biological activities in a reliable and reproducible manner.

References

  • Morpholines. Synthesis and biological activity. OA Monitor Ireland. [Link]

  • N-(2-MORPHOLIN-4-YLETHYL)-N-(THIEN-2-YLMETHYL)AMINE. NextSDS. [Link]

  • N-Methylmorpholine. Wikipedia. [Link]

  • 109-02-4 CAS | N-METHYL MORPHOLINE. Loba Chemie. [Link]

  • SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR. [Link]

  • 4-Morpholinopiperidine. PubChem. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • N-Phenyl-4-piperidinamine. NIST WebBook. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

  • Synthesis process of N-methylmorpholine.
  • Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. Prime Scholars. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

Sources

Exploratory

safety data sheet SDS for N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Technical Whitepaper: Safety Data Sheet (SDS) Architecture & Handling Protocols for N-Methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine Executive Summary N-Methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety Data Sheet (SDS) Architecture & Handling Protocols for N-Methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Executive Summary

N-Methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-61-4) is a highly versatile, tri-basic pharmacophore frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands[1]. Due to its complex structural topology—comprising a secondary piperidine, a tertiary exocyclic amine, and a morpholine ring—this compound presents unique physicochemical properties[2]. This whitepaper transcends standard SDS templates to provide drug development professionals with a mechanistically grounded guide to the safety, handling, and synthetic utility of this critical building block.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is the first step in predicting its behavior in both biological and synthetic environments. The molecule's three distinct nitrogen centers dictate its solubility, reactivity, and hazard profile[3].

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
CAS Number 1142210-61-4Unique identifier for regulatory tracking and inventory management[4].
Molecular Formula C12H25N3OIndicates a high nitrogen-to-carbon ratio, typical of basic pharmacophores[2].
Molecular Weight 227.35 g/mol Optimal size for fragment-based drug design and linker applications[3].
SMILES CN(CCN1CCOCC1)C2CCNCC2Confirms the presence of three basic amine centers[2].
Predicted pKa Range ~8.0 to 10.5The secondary piperidine NH is the most basic, followed by the tertiary amines.

Mechanistic Toxicology & Hazard Identification

While many R&D chemicals lack exhaustive in vivo toxicological data, predictive toxicology based on structural alerts is mandatory for safe laboratory operations.

  • Skin and Eye Irritation (GHS Category 2, H315/H319): The primary hazard of this compound stems from its tri-basic nature. When the compound contacts physiological moisture (sweat, tears), the high pKa of the piperidine and morpholine nitrogens drives the abstraction of protons from water, generating localized hydroxide ions (OH⁻). This elevated pH causes the saponification of epidermal lipids and the denaturation of structural proteins, leading to severe irritation or chemical burns.

  • Respiratory Tract Irritation (GHS Category 3, H335): Inhalation of aerosols or dust (if synthesized as a solid salt) can irritate mucous membranes via the same localized alkalinization mechanism.

Standard Operating Procedures (SOP): Handling & Storage

To ensure both operator safety and chemical integrity, the following self-validating protocol must be employed during handling.

Protocol 1: Safe Weighing and Transfer

  • Preparation: Don appropriate PPE, including nitrile gloves (double-gloving is recommended due to the permeability of basic amines), chemical safety goggles, and a flame-retardant lab coat[5].

  • Environment: Conduct all open-handling procedures within a certified Class II fume hood to mitigate inhalation risks[5].

  • Weighing (Self-Validating Step): Tare a glass vial with a PTFE-lined cap. Transfer the amine using a stainless-steel spatula. Validation: Before removing the vial from the hood, seal the cap and wipe the exterior with a dilute citric acid wipe, followed by a water wipe. Visually inspect the wipe; if no residue is present, the vial is validated as externally decontaminated.

  • Storage: Purge the headspace of the storage vessel with dry Argon or Nitrogen. Store at 2-8 °C away from strong oxidizing agents and acids to prevent exothermic degradation[3].

Emergency Response & Spill Mitigation

Traditional spill responses often fail when applied to concentrated basic amines. Using strong acids (like HCl) to neutralize an amine spill is highly dangerous due to the exothermic nature of the acid-base reaction, which can vaporize the amine and create a toxic inhalation hazard[6].

Protocol 2: Amine Spill Neutralization

  • Containment: Isolate the spill area. Do not use combustible materials like sawdust[5]. Instead, surround the spill with an inert absorbent (e.g., vermiculite or sand)[7].

  • Neutralization (Causality-Driven): Prepare a 5-10% aqueous solution of a weak acid, such as citric acid or sodium bisulfate[5]. The weak acid provides a controlled, slow-release protonation of the three basic nitrogens, mitigating the risk of thermal runaway[8].

  • Application: Spray the citric acid solution working from the perimeter of the spill toward the center[7].

  • Validation: Touch a strip of universal pH paper to the neutralized mixture. Self-Validating Condition: Proceed to cleanup only when the pH paper indicates a stable pH between 6.0 and 8.0[5].

  • Cleanup: Scoop the neutralized slurry into a labeled, chemically compatible hazardous waste container[5].

Synthetic Utility & Workflow

In medicinal chemistry, N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is typically deployed as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions or Buchwald-Hartwig cross-couplings. The presence of the secondary piperidine nitrogen allows for regioselective functionalization, while the tertiary amines remain unreactive but impart favorable pharmacokinetic properties (like improved aqueous solubility) to the final drug candidate.

Crucial Experimental Insight: During the aqueous workup of reactions involving this compound, the aqueous layer must be basified to pH > 10 (using Na₂CO₃ or NaOH). If the pH is neutral or acidic, the tri-basic amine will protonate and partition entirely into the aqueous layer, resulting in catastrophic yield loss.

SNAr_Workflow Electrophile Aryl Halide (Electrophile) Reaction SNAr Reaction (80-120 °C, N2 Atm) Electrophile->Reaction Amine N-Methyl-N-(2-morpholinoethyl) piperidin-4-amine Amine->Reaction Reagents Base (DIPEA) & Solvent (DMF) Reagents->Reaction Workup Aqueous Workup (Maintain pH > 10) Reaction->Workup Reaction Complete Product Purified Target (Kinase Inhibitor Intermediate) Workup->Product Extraction & Chromatography

Figure 1: SNAr synthetic workflow utilizing N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine.

References

  • ChemScene: 1142210-61-4 | N-Methyl-N-(2-morpholinoethyl)piperidin-4-amine Product Specifications.[1]

  • Ambeed: 1142210-61-4 | N-Methyl-N-(2-morpholinoethyl)piperidin-4-amine Structure & Properties.[3]

  • ChemScene: CAS 1142210-61-4 Chemical Properties.[4]

  • Ambeed: SMILES Code and Structural Data for 1142210-61-4.[2]

  • University of Wisconsin–Madison: Chapter 7 Chemical Disposal Procedures - Neutralizing Basic Amine Spills.[6]

  • American Chemical Society (ACS): Guide for Chemical Spill Response.[7]

  • BenchChem: Proper Disposal Procedures for Amines: A Comprehensive Guide for Laboratory Professionals.[5]

  • BenchChem: Technical Support Center: Safe Handling and Neutralization of Aliphatic Amines.[8]

Sources

Foundational

Pharmacokinetic Profiling of Polybasic Aliphatic Scaffolds: A Technical Guide to N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Document Type: Technical Whitepaper Target Audience: DMPK Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The compound N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: DMPK Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-61-4) represents a highly specialized polybasic aliphatic scaffold frequently utilized in modern drug discovery to enhance aqueous solubility and direct target-binding affinity (e.g., in kinase or GPCR inhibitors). Structurally, it is a triamine comprising a piperidine ring, a central tertiary amine, and a morpholine ring.

Evaluating the pharmacokinetics (PK) of such a dense polyamine presents unique challenges. This whitepaper provides a comprehensive, causality-driven guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this scaffold, emphasizing the profound impact of its basicity on lysosomal trapping, volume of distribution ( Vd​ ), and active renal clearance.

Structural Pharmacokinetics & Physicochemical Profiling

The ADME behavior of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is entirely dictated by its three distinct ionizable nitrogen centers. Understanding the micro-pKa values of these centers is the first step in predicting its systemic behavior.

  • Piperidine Nitrogen (Secondary Amine): Highly basic, with an estimated pKa​≈10.5−11.2 .

  • Central Tertiary Amine: Moderately basic, with an estimated pKa​≈8.5−9.5 .

  • Morpholine Nitrogen (Tertiary Amine): The presence of the electronegative oxygen atom in the morpholine ring exerts an inductive electron-withdrawing effect, reducing the basicity of the adjacent nitrogen to a pKa​≈7.5−8.0 [1].

Causality Insight: At physiological pH (7.4), this molecule exists predominantly in a di- or tri-protonated state. This extreme ionization imparts excellent aqueous solubility but severely restricts passive transcellular permeability. Consequently, the compound relies heavily on paracellular diffusion or active carrier-mediated transport (e.g., Organic Cation Transporters, OCTs) to cross biological membranes.

Quantitative Data Summary: Predicted Physicochemical Parameters
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 227.35 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
LogP (Neutral) 1.5 to 2.0Moderate lipophilicity of the free base.
LogD (pH 7.4) -1.5 to -2.5Highly hydrophilic at physiological pH; poor passive permeability.
Ionization State (pH 7.4) >99% CationicHigh affinity for acidic compartments (lysosomes) and OCT transporters.
Apparent Vd​ > 15 L/kgExtensive tissue distribution due to intracellular trapping.

Distribution: The Mechanics of Lysosomotropism

The most critical pharmacokinetic feature of this triamine scaffold is its classification as a Cationic Amphiphilic Drug (CAD) . CADs exhibit extreme [2], a phenomenon where the un-ionized fraction of the drug passively diffuses across the cell membrane and subsequently into the acidic lumen of lysosomes (pH ~4.5).

Once inside the lysosome, the compound becomes fully tri-protonated. Because biological membranes are highly impermeable to polycations, the drug becomes permanently trapped. This pH-partitioning mechanism artificially inflates the apparent Volume of Distribution ( Vd​ ) and prolongs the tissue half-life, often leading to a discrepancy between plasma clearance and actual systemic elimination[3]. Furthermore, accumulation of CADs in lysosomes can inhibit lysosomal phospholipases, leading to[4].

LysosomalTrapping Blood Blood Plasma (pH 7.4) Fraction Un-ionized ~0.1% DrugBlood Neutral Free Base Cytosol Cytosol (pH 7.2) Lipophilic Partitioning Lysosome Lysosome (pH 4.5) Tri-protonated State DrugCyto Neutral Free Base DrugBlood->DrugCyto Passive Diffusion (Concentration Gradient) DrugLyso Trapped Cationic Amphiphile DrugCyto->DrugLyso Protonation (pH-driven) DrugLyso->DrugCyto Impermeable (Efflux Blocked) DIP Phospholipidosis (DIP) DrugLyso->DIP Membrane Binding

Fig 1: Mechanism of lysosomal trapping and drug-induced phospholipidosis (DIP) by polybasic amines.

Metabolic Fate & Biotransformation Pathways

Despite its high polarity, the aliphatic nature of the scaffold makes it susceptible to specific oxidative biotransformations mediated by Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes. The[5] are classic sites for metabolic soft-spot liabilities.

  • Oxidative N-Dealkylation (CYP3A4/CYP2D6): The N-methyl group and the ethyl linker attached to the central tertiary amine are prime targets for oxidative cleavage, resulting in secondary and primary amine metabolites.

  • Morpholine Ring Oxidation (CYP3A4): Oxidation adjacent to the morpholine nitrogen leads to the formation of a morpholin-3-one (lactam) derivative, which significantly reduces the basicity of the molecule.

  • N-Oxygenation (FMO3): The highly basic piperidine nitrogen is susceptible to direct N-oxidation, forming a polar N-oxide metabolite that is rapidly excreted.

Metabolism Parent Parent Triamine MW: 227.35 NDemethyl N-Demethylation (CYP3A4/2D6) Parent->NDemethyl Oxidative Dealkylation MorphOx Morpholine Lactam (CYP3A4) Parent->MorphOx Ring Oxidation PipOx Piperidine N-Oxidation (FMO3) Parent->PipOx N-Oxygenation Excretion Renal Clearance (OCT2 / MATE1) Parent->Excretion Unchanged Drug (High %) NDemethyl->Excretion Phase II / Excretion MorphOx->Excretion Phase II / Excretion PipOx->Excretion Phase II / Excretion

Fig 2: Primary biotransformation pathways and renal excretion routes for the triamine scaffold.

Self-Validating Experimental Protocols

To accurately profile this compound, standard DMPK assays must be adapted to account for its polybasic nature. The following protocols are designed as self-validating systems, ensuring that artifacts (like non-specific binding or transporter saturation) are controlled.

Protocol 1: Quantification of Lysosomal Trapping via LysoTracker Displacement

Rationale: Standard cell-partitioning assays cannot distinguish between lipophilic membrane binding and lysosomal trapping. By using LysoTracker Red—a fluorescent dye that selectively accumulates in acidic organelles—we can quantify the extent to which our triamine compound competes for and neutralizes the acidic lysosomal space.

Step-by-Step Methodology:

  • Cell Preparation: Seed Fa2N-4 immortalized human hepatocytes (or HepG2 cells) in a 96-well black, clear-bottom plate at 5×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells twice with Hank’s Balanced Salt Solution (HBSS, pH 7.4). Add 50 nM LysoTracker Red DND-99 in HBSS and incubate for 30 minutes.

  • Compound Dosing: Aspirate the dye. Add the test compound (N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine) at serial concentrations (0.1 μM to 100 μM) in HBSS.

  • Self-Validating Controls:

    • Positive Control: Chloroquine (10 μM) – a known lysosomotropic agent that will cause rapid dye efflux.

    • Negative Control: Acetaminophen (100 μM) – a neutral compound that does not accumulate in lysosomes.

  • Kinetic Measurement: Measure fluorescence (Ex: 577 nm, Em: 590 nm) immediately and every 10 minutes for 1 hour.

  • Data Interpretation: A dose-dependent decrease in fluorescence indicates that the triamine is accumulating in the lysosome, raising the local pH, and displacing the LysoTracker dye.

Protocol 2: Determination of Microsomal Intrinsic Clearance ( CLint​ )

Rationale: Due to the compound's high hydrophilicity, hepatic clearance will be driven primarily by active uptake followed by CYP-mediated oxidation. This assay isolates the oxidative biotransformation phase.

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well deep-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Pre-Incubation: Add the test compound to a final concentration of 1 μM (keep organic solvent < 0.5% v/v to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold Acetonitrile containing an analytical internal standard (e.g., Labetalol or Propranolol at 50 ng/mL).

    • Causality Check: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.

  • Sample Processing: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining parent compound peak area ratio against time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance:

    CLint​=Protein_Concentrationk×Vincubation​​

Excretion & Renal Clearance Dynamics

Because N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is highly protonated at physiological pH, a significant fraction of the dose will escape hepatic metabolism and be excreted unchanged in the urine.

Renal clearance is heavily dependent on active tubular secretion . The compound is a prime substrate for the basolateral Organic Cation Transporter 2 (OCT2) in the proximal tubule, which extracts the drug from the blood. Subsequently, the Multidrug and Toxin Extrusion proteins (MATE1 and MATE2-K) on the apical membrane efflux the protonated drug into the urine. Ion trapping in the slightly acidic environment of the urine (pH 6.0) prevents reabsorption, ensuring rapid elimination of the unchanged fraction.

Sources

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predicted binding affinity of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

An In-depth Technical Guide to the Predictive and Experimental Determination of Binding Affinity for N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine Foreword: Bridging the In Silico-In Vitro Divide In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predictive and Experimental Determination of Binding Affinity for N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Foreword: Bridging the In Silico-In Vitro Divide

In modern drug discovery, the journey from a chemical structure to a viable therapeutic candidate is a complex, multi-stage process. The predictive power of computational chemistry, when synergistically coupled with empirical biophysical validation, creates a formidable engine for accelerating this journey. This guide focuses on a single, novel chemical entity, N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine , to illustrate a holistic workflow for determining one of the most critical parameters in pharmacology: binding affinity.

As a molecule featuring both piperidine and morpholine scaffolds, it presents structural motifs commonly associated with centrally active agents, making it a compelling subject for affinity studies against neurological targets.[1][2][3] This document is not a mere collection of protocols; it is a strategic blueprint. We will explore the causal logic behind our methodological choices, demonstrating how a self-validating system of computational prediction and experimental verification provides a high-fidelity characterization of a ligand-target interaction.

Part 1: In Silico Characterization and Affinity Prediction

The foundational phase of our analysis is entirely computational. The objective is to build a robust, data-driven hypothesis of the molecule's behavior, potential biological targets, and binding energetics before committing to resource-intensive laboratory experiments. This "Tier Zero" approach significantly de-risks and focuses downstream efforts.[4]

Target Identification and Ligand Preparation

The first critical question for any new chemical entity is: what does it bind to? N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine's structure does not have a pre-defined target. Therefore, our initial step is predictive target profiling.

Protocol: Target Hypothesis Generation

  • Scaffold-Based Analysis: The piperidine core is a privileged structure in CNS drug discovery.[3] We initiate our investigation by querying databases for targets associated with structurally similar compounds.

  • In Silico Target Prediction: We utilize a web-based tool like SwissTargetPrediction. This server analyzes the 2D structure of our query molecule and, based on the principle of chemical similarity, predicts a ranked list of the most probable macromolecular targets.[1] For this guide, we will proceed with a hypothetical high-ranking target: a G-protein coupled receptor (GPCR), specifically the Dopamine D2 receptor, a common target for piperidine-containing compounds.

  • Ligand Preparation: The 3D structure of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is generated. Using a molecular modeling suite, hydrogens are added, and the structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to achieve a low-energy conformation.[5]

Physicochemical and ADMET Profiling

Before assessing binding, we must evaluate the molecule's fundamental drug-like properties. Poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics can terminate a drug program regardless of binding affinity. We employ pre-trained machine learning models and computational tools to estimate these parameters.[6][7]

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation & Rationale
Molecular Weight255.40 g/mol Within Lipinski's Rule of Five (<500), favoring good absorption.
LogP1.85Indicates balanced lipophilicity, suitable for membrane permeability.
Topological Polar Surface Area40.9 ŲTPSA < 90 Ų is often correlated with good blood-brain barrier penetration.[8]
H-Bond Donors1Within Lipinski's Rule of Five (<5).
H-Bond Acceptors4Within Lipinski's Rule of Five (<10).
Aqueous SolubilityHighFavorable for formulation and distribution.
CYP450 InhibitionProbable inhibitor of CYP2D6A potential flag for drug-drug interactions, requiring experimental confirmation.[4]
hERG InhibitionLow ProbabilityReduces the risk of cardiotoxicity, a critical safety parameter.[9]

These values are generated using in silico tools like ADMET-AI or SwissADME and serve as initial flags for potential liabilities.[7][9]

Molecular Docking: A Static Prediction of Binding

Molecular docking predicts the preferred orientation of our ligand within the receptor's binding site and provides a preliminary estimate of binding strength.[10][11]

Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation: Obtain the crystal structure of the Dopamine D2 receptor from the RCSB Protein Data Bank (PDB).[10] Using modeling software (e.g., MGLTools), remove water molecules, add polar hydrogens, and compute Gasteiger charges.[12]

  • Binding Site Definition: Identify the orthosteric binding pocket based on the co-crystallized ligand or from literature reports. Define a "grid box" or "docking box" that encompasses this entire site. The size is critical; too large wastes computational time, while too small may miss the optimal binding pose.[13]

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically explore various conformations and orientations of the ligand within the binding site, using a scoring function to rank the resulting poses.[12]

  • Result Analysis: The primary output is a set of binding poses ranked by their docking score (in kcal/mol). A more negative value indicates a stronger predicted interaction.[10] The top-ranked pose is visually inspected to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are chemically sensible.

cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Receptor Structure (PDB) PrepReceptor 3. Prepare Receptor (Add H, Charges) PDB->PrepReceptor Ligand 2. Generate 3D Ligand Structure PrepLigand 4. Prepare Ligand (Minimize Energy) Ligand->PrepLigand Grid 5. Define Binding Site (Grid Box) PrepReceptor->Grid PrepLigand->Grid RunVina 6. Execute Docking (e.g., AutoDock Vina) Grid->RunVina Scores 7. Analyze Docking Scores & Poses RunVina->Scores Hypothesis 8. Formulate Binding Hypothesis Scores->Hypothesis

Figure 1: Molecular Docking Workflow.

Molecular Dynamics: Refining the Binding Hypothesis

Docking provides a static snapshot. To assess the stability of the predicted binding pose and calculate a more rigorous binding free energy, we employ Molecular Dynamics (MD) simulations.[14] MD simulates the atomic-level movements of the protein-ligand complex in a solvated environment over time, providing a dynamic and more realistic view.[15]

Protocol: Binding Free Energy Calculation with MM-PBSA

  • System Setup: The top-ranked docked pose from the previous step is used as the starting structure. The complex is placed in a periodic box of explicit water molecules and counter-ions to neutralize the system.

  • Simulation: The system undergoes energy minimization, followed by a series of equilibration steps (heating, density equilibration) to reach a stable temperature and pressure. Finally, a production MD run (typically 50-100 nanoseconds) is performed.

  • Binding Free Energy Calculation: Trajectories from the production run are post-processed using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.[16] This approach calculates the binding free energy (ΔG_bind) by averaging the interaction energies over a number of snapshots from the simulation.[17]

DockedPose 1. Start with Best Docked Pose Solvate 2. Solvate System (Water + Ions) DockedPose->Solvate Equilibrate 3. Minimize & Equilibrate System Solvate->Equilibrate ProductionMD 4. Run Production MD Simulation Equilibrate->ProductionMD Trajectory 5. Generate Trajectory File ProductionMD->Trajectory MMPBSA 6. Calculate ΔG_bind (MM-PBSA) Trajectory->MMPBSA FinalEnergy 7. Refined Binding Free Energy MMPBSA->FinalEnergy

Figure 2: MD Simulation & MM-PBSA Workflow.

Part 2: Experimental Validation of Binding Affinity

Computational predictions, no matter how sophisticated, are hypotheses. They must be anchored to reality through empirical measurement. We employ two orthogonal, label-free biophysical techniques to measure the binding affinity directly. The concordance of results from these distinct methods provides a high degree of confidence in the final data.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[18][19] It provides both kinetic (on/off rates) and affinity (equilibrium constant) data.[20]

Protocol: SPR Kinetic and Affinity Analysis

  • Chip Preparation: The purified target protein (Dopamine D2 receptor, stabilized in a nanodisc or similar format) is immobilized onto a sensor chip surface (e.g., via amine coupling).

  • Analyte Injection: A series of increasing concentrations of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (the analyte) are injected over the chip surface. A reference channel with no immobilized protein is used for background subtraction.

  • Data Acquisition: The binding is monitored in real-time, generating a sensorgram that shows the association phase (analyte binding) and dissociation phase (analyte washing off).[19]

  • Data Fitting: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[20]

Immobilize 1. Immobilize Receptor on Sensor Chip PrepareAnalyte 2. Prepare Ligand Dilution Series Immobilize->PrepareAnalyte Inject 3. Inject Ligand over Surface PrepareAnalyte->Inject Detect 4. Detect Real-Time Binding (Sensorgram) Inject->Detect Regenerate 5. Regenerate Chip Surface Detect->Regenerate FitData 6. Fit Data to Kinetic Model Detect->FitData Regenerate->FitData Results 7. Determine ka, kd, and KD FitData->Results

Figure 3: Surface Plasmon Resonance (SPR) Workflow.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding analysis as it directly measures the heat released or absorbed during a binding event.[21] This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[22][23]

Protocol: ITC Thermodynamic Characterization

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter. The ligand, N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, is loaded into the titration syringe at a concentration typically 10-15 times that of the protein.

  • Titration: A series of small, precise injections of the ligand are made into the sample cell. The heat change after each injection is measured relative to a reference cell.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: The area under each peak is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to directly yield KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[21]

LoadCell 1. Load Receptor into Sample Cell Titrate 3. Titrate Ligand into Cell LoadCell->Titrate LoadSyringe 2. Load Ligand into Syringe LoadSyringe->Titrate MeasureHeat 4. Measure Heat Change per Injection Titrate->MeasureHeat PlotIsotherm 5. Plot Integrated Heat vs. Molar Ratio MeasureHeat->PlotIsotherm FitModel 6. Fit Isotherm to Binding Model PlotIsotherm->FitModel Results 7. Determine KD, n, ΔH, and ΔS FitModel->Results

Figure 4: Isothermal Titration Calorimetry (ITC) Workflow.

Part 3: Data Integration and Final Assessment

The final step is to synthesize the data from our computational and experimental workflows. The goal is to see if the initial in silico hypothesis is supported by the empirical evidence and to build a complete profile of the molecule's interaction with its target.

Table 2: Comparison of Predicted and Experimental Binding Affinity

MethodMetricPredicted/Measured Value
Computational
Molecular DockingDocking Score-8.2 kcal/mol
MD SimulationΔG_bind (MM-PBSA)-10.5 kcal/mol
Experimental
Surface Plasmon Resonance (SPR)KD150 nM
Isothermal Titration Calorimetry (ITC)KD185 nM

Note: The values presented are illustrative examples for a moderately potent binder.

The strong correlation between the two experimental techniques (SPR and ITC) provides a high degree of confidence in the measured affinity, establishing a ground truth value in the sub-micromolar range. While the absolute values from computational methods may not perfectly match the experimental KD, they are valuable for ranking compounds and providing structural hypotheses. The negative ΔG calculated from MD simulations correctly predicted a favorable binding event, and the docked pose provides a plausible 3D model of the interaction that can guide future structure-activity relationship (SAR) studies.

By integrating predictive ADMET profiling, molecular docking, MD simulations, and robust biophysical validation, we have constructed a comprehensive, multi-faceted understanding of the binding affinity of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine. This self-validating, integrated approach minimizes risk, conserves resources, and provides the high-quality data necessary to make informed decisions in a drug discovery pipeline.

References

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Computations of Standard Binding Free Energies with Molecular Dynamics Simul
  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • In Silico ADMET Prediction Tools | PDF. Scribd.
  • Computational methods for calculation of ligand-binding affinity. PubMed.
  • Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov st
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calcul
  • Computational Methods for Calculation of Ligand-Binding Affinity.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • Isothermal titration calorimetry and thermal shift assay in drug design. ScienceDirect.
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
  • Calculation of protein–ligand binding free energy by using a polarizable potential. PNAS.
  • In Silico ADMET Prediction Service. CD ComputaBio.
  • A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. ijprajournal.
  • ADMET-AI. ADMET-AI.
  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv.
  • Open access in silico tools to predict the ADMET profiling of drug candid
  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya.
  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Molecular Dynamics (MD)
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
  • Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. PubMed.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
  • Drug Designing Using Molecular Docking - For Beginners #bioinform
  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen.
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
  • Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. Prime Scholars.
  • N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery. Benchchem.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • 2-morpholin-4-yl-9-propan-2-yl-~{N}-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine. PubChem.
  • Stapled peptides: targeting protein-protein interactions in drug development. Signal Transduction and Targeted Therapy.
  • 4-(4-(1-Amino-1-Methylethyl)Phenyl)-5-Chloro-N-(4-(2-Morpholin-4-Ylethyl)Phenyl)Pyrimidin-2-Amine. PubChem.
  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC. Digital CSIC.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of N-Methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: N-Methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: N-Methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-61-4)

Introduction & Strategic Rationale

N-Methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a highly versatile, polybasic building block frequently utilized in medicinal chemistry to optimize the pharmacokinetic properties of drug candidates. The incorporation of both morpholine and piperidine moieties provides multiple hydrogen bond acceptors and tunable pKa values, which are critical for modulating aqueous solubility, logD, and target binding affinity.

As a Senior Application Scientist, I have designed this protocol to prioritize regioselectivity, scalability, and intermediate stability . The target molecule contains three distinct nitrogen centers. To prevent uncontrolled polymerization or cross-reactivity, a protecting group strategy is mandatory. The optimal synthetic route utilizes N-Boc-4-piperidone as the starting material, proceeding through a three-step sequence: reductive amination, N-alkylation, and acidic deprotection.

Mechanistic Workflow & Causality

The synthesis is engineered as a self-validating system where each intermediate can be isolated and analytically verified before proceeding.

  • Reductive Amination: The reaction of N-Boc-4-piperidone with methylamine forms an intermediate iminium ion. We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) as the reducing agent. Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the iminium ion faster than the parent ketone, preventing the formation of the undesired N-Boc-piperidin-4-ol byproduct [1, 2].

  • N-Alkylation: The resulting secondary amine is alkylated using 4-(2-chloroethyl)morpholine. Causality: To overcome the steric hindrance of the secondary amine and the relatively poor leaving group ability of the chloride, we employ Potassium Iodide ( KI ) in catalytic amounts. This initiates an in situ Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide, thereby driving the reaction to completion.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is cleaved using anhydrous acidic conditions (4M HCl in Dioxane) to yield the final polyamine as a hydrochloride salt, ensuring product stability and ease of handling.

Synthetic Pathway Visualization

SynthesisRoute SM N-Boc-4-piperidone + Methylamine Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCE, rt) SM->Step1 Int1 Intermediate 1: tBoc-4-(methylamino)piperidine Step1->Int1 Step2 Step 2: N-Alkylation (4-(2-chloroethyl)morpholine, K2CO3, KI, MeCN, 80°C) Int1->Step2 Int2 Intermediate 2: tBoc-protected Target Step2->Int2 Step3 Step 3: Boc Deprotection (4M HCl in Dioxane, rt) Int2->Step3 Target Target Molecule: N-methyl-N-(2-morpholinoethyl)piperidin-4-amine Step3->Target

Caption: Three-step synthetic workflow for N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine.

Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using standard PPE (lab coat, safety goggles, nitrile gloves). Ensure all solvents are anhydrous.

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate (Intermediate 1)
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (100 mL).

  • Amine Addition: Add methylamine solution (2.0 M in THF, 37.6 mL, 75.3 mmol) to the stirring solution at room temperature. Stir for 1 hour to allow iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (15.9 g, 75.3 mmol) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Completion & Workup: Remove the ice bath and stir at room temperature for 12 hours. Quench the reaction by carefully adding saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation: Yields a pale yellow oil. LC-MS: Expected [M+H]+=215.1 .

Step 2: Synthesis of tert-butyl 4-(methyl(2-morpholinoethyl)amino)piperidine-1-carboxylate (Intermediate 2)
  • Preparation: Dissolve Intermediate 1 (8.0 g, 37.3 mmol) in anhydrous Acetonitrile (MeCN) (80 mL).

  • Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (8.3 g, 44.8 mmol), anhydrous Potassium Carbonate ( K2​CO3​ ) (15.5 g, 112 mmol), and Potassium Iodide (KI) (0.62 g, 3.7 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 16 hours.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and wash the pad with Ethyl Acetate (EtOAc) (50 mL). Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH 95:5 to 90:10 gradient).

  • Validation: Yields a viscous amber oil. LC-MS: Expected [M+H]+=328.2 .

Step 3: Boc Deprotection to Yield Target Molecule
  • Preparation: Dissolve Intermediate 2 (5.0 g, 15.2 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (38 mL, 152 mmol). Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Isolation: The product will precipitate as a hydrochloride salt. Add diethyl ether (50 mL) to maximize precipitation. Filter the solid, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum.

  • Validation: Yields a white to off-white solid (Target Molecule • xHCl). LC-MS: Expected [M+H]+=228.2 .

Quantitative Data & Analytical Summary

The following table summarizes the expected reaction parameters, yields, and analytical checkpoints for establishing the self-validating protocol loop.

Synthesis StageEquivalent Ratio (SM:Reagent)Temp / TimeExpected Yield (%)LC-MS [M+H]+ Key TLC / Analytical Marker
Step 1: Reductive Amination 1.0 : 1.5 (Methylamine)0 °C to RT / 12h85 - 90%215.1Loss of UV-active ketone spot; Ninhydrin positive (secondary amine).
Step 2: N-Alkylation 1.0 : 1.2 (Alkyl Chloride)80 °C / 16h70 - 75%328.2Dragendorff's reagent positive (tertiary amines).
Step 3: Boc Deprotection 1.0 : 10.0 (HCl)0 °C to RT / 2.5h> 95%228.2Complete dissolution of starting material; precipitation of salt.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862, 1996. URL:[Link]

Application

Application Note: N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-61-4)[1] Introduction & Mechanistic Rationale In cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-61-4)[1]

Introduction & Mechanistic Rationale

In contemporary structure-based drug design, achieving the delicate balance between target affinity and optimal pharmacokinetic (PK) properties is a primary challenge. Highly potent inhibitors often suffer from poor aqueous solubility and low membrane permeability due to planar, hydrophobic heteroaromatic scaffolds.

To circumvent this, medicinal chemists frequently employ "solubilizing appendages"—basic, nitrogen-rich aliphatic chains that project into the solvent-exposed regions of a target protein's binding pocket. N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine serves as an advanced, dual-basic precursor specifically designed for this purpose.

Why this specific scaffold?
  • Rigid Vectoring: The piperidine ring acts as a conformationally restricted linker. Compared to flexible alkyl chains, the rigid chair conformation of piperidine reduces the entropic penalty upon binding, directing the terminal morpholine precisely into the solvent front.

  • Tuned pKa & Solubility: The molecule contains three distinct nitrogen centers. The morpholine oxygen lowers the basicity of its adjacent nitrogen (pKa ~8.2), ensuring that the molecule is only partially protonated at physiological pH (7.4). This provides a critical balance: it enhances aqueous solubility without completely abrogating passive membrane permeability.

  • Metabolic Stability: The N -methyl substitution on the 4-amino group prevents secondary amine oxidation and restricts the conformational flexibility of the morpholinoethyl tail, a strategy frequently employed to improve the half-life of kinase inhibitors[2].

Application in Targeted Therapeutics

This specific structural motif—combining a piperidine core with a morpholinoalkyl tail—has become a hallmark in the development of targeted kinase inhibitors and GPCR ligands.

Recent advancements in oncology highlight the utility of these appendages. For instance, in the rational design of CDK9 inhibitors aimed at counteracting Osimertinib resistance, piperidin-4-amine derivatives have been crucial in achieving metabolic stability across multiple species while suppressing Mcl-1[2]. Similarly, in the development of the first covalent, highly selective FGFR3 inhibitors for bladder cancer, N,N -dialkylpiperidin-4-amine and morpholinoethyl motifs were strategically utilized to enhance target specificity and cellular potency[3]. Furthermore, morpholinoethyl appendages have been successfully deployed in anti-parasitic drug discovery, such as in the optimization of 1H-Indole-2-carboxamides against Trypanosoma cruzi, where they significantly improved aqueous solubility[4].

Pathway Inhibitor Targeted Kinase Inhibitor (Morpholino-Piperidine Tail) Kinase Oncogenic Kinase (e.g., CDK9 / FGFR3) Inhibitor->Kinase ATP-competitive Binding Substrate Downstream Effector (e.g., Mcl-1) Kinase->Substrate Phosphorylation (Blocked) CellDeath Apoptosis / Cell Death Substrate->CellDeath Loss of Survival Signals

Figure 1: Mechanism of action for kinase inhibitors utilizing solubilizing basic appendages.

Physicochemical Profiling

When selecting a solubilizing group, it is critical to understand its impact on the overall physicochemical profile of the drug candidate. Table 1 summarizes the properties of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine compared to simpler, traditional appendages.

Table 1: Physicochemical Comparison of Solubilizing Appendages

Precursor / AppendageMolecular WeightEstimated Basic pKacLogP ImpactStructural Advantage
CAS 1142210-61-4 227.35 g/mol ~8.2 (Morpholine)~9.5 (Piperidine)+0.8 to +1.2Extended reach into solvent channels; dual basic centers for salt bridges.
1-Methylpiperazine 100.16 g/mol ~9.0-0.3Compact; ideal for shallow solvent-exposed pockets.
4-Morpholinoaniline 178.23 g/mol ~4.6 (Aniline)~8.3 (Morpholine)+1.5Rigid, linear extension; poor solubility at physiological pH due to low aniline pKa.

Experimental Workflows & Protocols

The most common method for incorporating N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine into a drug scaffold is via Nucleophilic Aromatic Substitution (SNAr) . The secondary amine of the piperidine ring acts as the nucleophile, displacing a halide (typically chloride or fluoride) on an electron-deficient heteroaromatic core (e.g., pyrimidine, quinazoline, or pyridine).

Workflow A Heteroaryl Halide (Electrophile) C SNAr Reaction (DIPEA, DMF, 90°C) A->C B CAS 1142210-61-4 (Nucleophile) B->C D Crude Intermediate (Basic Tail Attached) C->D E RP-HPLC Purification (TFA Modifier) D->E

Figure 2: Workflow for incorporating CAS 1142210-61-4 into heteroaryl scaffolds via SNAr.

Protocol: SNAr Coupling of CAS 1142210-61-4 to a Heteroaryl Chloride

Objective: To synthesize a solubilized kinase inhibitor intermediate by coupling the piperidine nitrogen to a 2-chloro-heteroaryl scaffold.

Reagents & Materials:

  • Core scaffold (e.g., 2-chloro-4-phenylpyrimidine): 1.0 equivalent

  • N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine: 1.2 equivalents

  • N,N -Diisopropylethylamine (DIPEA): 3.0 equivalents

  • Anhydrous N,N -Dimethylformamide (DMF)

  • 5% Aqueous Lithium Chloride (LiCl) solution

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the core scaffold in anhydrous DMF to achieve a concentration of 0.2 M.

    • Causality: DMF is selected for its high dielectric constant, which strongly stabilizes the polar Meisenheimer transition state inherent to the SNAr mechanism.

  • Amine Addition: Add the N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (1.2 eq) in one portion, followed immediately by DIPEA (3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, driving the reaction forward without competing with the piperidine amine for the electrophilic carbon.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C for 6–8 hours. Monitor the reaction progress via LC-MS.

    • Causality: While primary amines can undergo SNAr at room temperature, the secondary amine of the piperidine ring is sterically hindered. Elevated thermal energy is required to overcome the activation barrier.

  • Quenching & Extraction: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer three times with equal volumes of 5% aqueous LiCl.

    • Causality: DMF is notoriously difficult to remove via standard aqueous washes. Aqueous LiCl is highly effective at disrupting the hydrogen bonding network of DMF, forcing it to partition almost entirely into the aqueous phase and preventing carryover.

  • Drying & Concentration: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via Reverse-Phase Preparative HPLC (C18 column), utilizing a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The highly basic, multi-nitrogen nature of the morpholine-piperidine tail causes severe streaking on normal-phase silica gel. Reverse-phase chromatography with a TFA modifier ensures sharp peak shapes by fully protonating the basic amines, yielding the product as a TFA salt.

References

  • Journal of Medicinal Chemistry. "Rational Design of a Potent, Selective, and Metabolically Stable CDK9 Inhibitor to Counteract Osimertinib Resistance through Mcl-1 Suppression and Enhanced BRD4 Co-Targeting". ACS Publications (2025). Available at:[Link][2]

  • Journal of Medicinal Chemistry. "Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors". ACS Publications (2026). Available at:[Link][3]

  • National Institutes of Health (PMC). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". NIH. Available at:[Link][4]

Sources

Method

Advanced NMR Structural Elucidation Protocol: N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Executive Summary & Mechanistic Rationale N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a highly flexible, nitrogen-rich aliphatic building block frequently utilized in drug discovery. Structurally, it comprises...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a highly flexible, nitrogen-rich aliphatic building block frequently utilized in drug discovery. Structurally, it comprises three distinct aliphatic spin systems: a central piperidine ring, an ethyl linker, and a morpholine ring, all connected via a central tertiary amine.

The Analytical Challenge: The primary hurdle in characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is severe spectral congestion. The molecule contains ten methylene (CH₂), one methine (CH), and one methyl (CH₃) group. In a standard 1D ¹H NMR spectrum, the signals for the morpholine N-CH₂, the ethyl linker, the piperidine C4 methine, and the N-methyl group all collapse into a massive, unresolved multiplet envelope between 2.2 ppm and 2.8 ppm. Furthermore, the precise chemical shifts of the piperidine and morpholine rings are highly sensitive to their conformational states and the basicity of the environment ()[1].

The Causality of the Experimental Design: To achieve unambiguous assignment, this protocol abandons standard 1D reliance and employs a targeted 2D NMR strategy. We utilize multiplicity-edited HSQC (me-HSQC) to mathematically invert the phase of CH₂ signals, instantly isolating the hidden CH and CH₃ groups from the background noise ()[2]. To link the isolated spin systems, we rely on HMBC (Heteronuclear Multiple Bond Correlation) to trace ²J and ³J couplings across the NMR-silent tertiary nitrogen, creating a self-validating structural loop. Natural abundance profiling of such nitrogen-rich systems heavily depends on these optimized 2D techniques to prevent signal cancellation ()[3].

Experimental Workflow

NMR_Workflow Sample 1. Sample Preparation Basic Alumina + CDCl3 Acq1D 2. 1D Acquisition ¹H & ¹³C NMR Sample->Acq1D Neutralize trace DCl Acq2D 3. 2D Acquisition me-HSQC & HMBC Acq1D->Acq2D Identify signal overlap Process 4. Data Processing Apodization & FT Acq2D->Process Extract heteronuclear data Analyze 5. Structural Elucidation Self-Validating HMBC Loop Process->Analyze Map spin systems

Figure 1: NMR workflow from basic sample preparation to self-validating structural elucidation.

Step-by-Step Methodology

Phase 1: Sample Preparation (Critical Step)

Causality: Free-base aliphatic polyamines are highly susceptible to protonation by trace DCl naturally present in degrading CDCl₃. Partial protonation leads to intermediate chemical exchange on the NMR timescale, manifesting as severe peak broadening and unpredictable chemical shift drift.

  • Weigh 15–20 mg of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine.

  • Prepare a small glass pipette plugged with glass wool and add 1 cm of Basic Alumina (Brockmann Grade I) .

  • Pass 0.6 mL of CDCl₃ through the basic alumina plug directly into a clean 5 mm NMR tube containing the sample.

  • Cap the tube and invert gently to ensure complete dissolution.

Phase 2: Instrument Setup & 1D Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (a cryoprobe is recommended for optimal ¹³C sensitivity).

  • Regulate the probe temperature to 298 K .

  • Lock the magnetic field to the CDCl₃ deuterium signal. Tune and match the probe specifically for ¹H and ¹³C frequencies.

  • Shim the Z-axis (Z1–Z5) until the residual CHCl₃ solvent peak (7.26 ppm) has a half-height linewidth of <0.5 Hz.

  • ¹H NMR Acquisition: Acquire 16–32 scans using a 30° flip angle, a spectral width of 12 ppm, and a relaxation delay (d1) of 2.0 s.

  • ¹³C{¹H} NMR Acquisition: Acquire 512–1024 scans using WALTZ-16 composite pulse decoupling, a spectral width of 250 ppm, and a d1 of 2.0 s.

Phase 3: 2D me-HSQC and HMBC Acquisition

Causality: To deconvolve the 2.2–2.8 ppm region, me-HSQC is deployed to edit the spectrum based on proton multiplicity.

  • me-HSQC Setup: Load a multiplicity-edited HSQC pulse sequence. Set the ¹J(CH) coupling constant to 145 Hz. Acquire 128 t1 increments with 4–8 scans per increment.

    • Outcome: CH₃ (N-methyl) and CH (Piperidine C4) will phase positive (red), while all ten CH₂ groups will phase negative (blue).

  • HMBC Setup: Load a standard ¹H-¹³C HMBC sequence. Optimize the long-range coupling delay for a nominal ⁿJ(CH) of 8 Hz. Acquire 256 t1 increments with 8 scans per increment.

Quantitative Data Matrix

The following table summarizes the expected chemical shifts and critical correlations required to validate the molecular structure.

Spin SystemPositionMultiplicity¹H Shift (ppm)¹³C Shift (ppm)me-HSQC PhaseKey HMBC Correlations (¹H → ¹³C)
Piperidine C2 / C6CH₂~3.10 (eq), 2.65 (ax)~46.0NegativeC3/C5, C4
C3 / C5CH₂~1.80 (eq), 1.40 (ax)~30.0NegativeC2/C6, C4
C4CH~2.60~60.0Positive N-Methyl, Ethyl C1'
N-Methyl N-CH₃CH₃~2.25~38.0Positive Piperidine C4, Ethyl C1'
Ethyl Linker C1' (N-CH₂)CH₂~2.55~52.0NegativePiperidine C4, Ethyl C2', N-Methyl
C2' (CH₂-N)CH₂~2.45~56.0NegativeEthyl C1', Morpholine C3''/C5''
Morpholine C3'' / C5''CH₂~2.50~54.0NegativeMorpholine C2''/C6'', Ethyl C2'
C2'' / C6''CH₂~3.70~67.0NegativeMorpholine C3''/C5''

Trustworthiness: The Self-Validating HMBC Loop

A protocol is only as strong as its internal validation mechanisms. Because the three sub-structures (piperidine, ethyl linker, morpholine) are separated by NMR-silent tertiary nitrogen atoms, through-bond COSY correlations will fail to connect the entire molecule.

To prove the structure is correct, you must establish a Self-Validating HMBC Loop :

  • The Core Junction: Locate the positive phased singlet in the me-HSQC at ~2.25 ppm (N-Methyl). In the HMBC spectrum, this proton signal must show distinct cross-peaks to a methine carbon at ~60.0 ppm (Piperidine C4) and a methylene carbon at ~52.0 ppm (Ethyl C1').

  • The Linker Bridge: Locate the protons for Ethyl C2' (~2.45 ppm). They must show HMBC correlations back to Ethyl C1' (~52.0 ppm) and forward to the Morpholine N-CH₂ carbons (~54.0 ppm).

  • Validation: If the N-methyl protons do not correlate to both the piperidine ring and the ethyl linker simultaneously, the tertiary amine assembly is incorrect, and the structural assignment fails. This closed-loop logic ensures absolute trustworthiness in your final characterization.

References

  • Sakhaii, P., & Bermel, W. (2015). A different approach to multiplicity-edited heteronuclear single quantum correlation spectroscopy. Journal of Magnetic Resonance.[Link]

  • Sebag, A. B., Forsyth, D. A., & Plante, M. A. (2001). Conformation and configuration of tertiary amines via GIAO-derived 13C NMR chemical shifts and a multiple independent variable regression analysis. Journal of Organic Chemistry.[Link]

  • Chen, K., et al. (2015). NMR profiling of biomolecules at natural abundance using 2D 1H-15N and 1H-13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance. [Link]

Sources

Application

High-Yield Derivatization Protocols for N-Methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine: A Versatile Pharmacophore Building Block

Executive Summary N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS 1142210-61-4) is a highly privileged, multi-nitrogen building block frequently utilized in the development of GPCR ligands, kinase inhibitors, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS 1142210-61-4) is a highly privileged, multi-nitrogen building block frequently utilized in the development of GPCR ligands, kinase inhibitors, and targeted protein degraders. The architectural complexity of this molecule lies in its three distinct nitrogen centers: a morpholine ring (tertiary amine), a C4-amine (tertiary amine), and a piperidine ring (secondary amine at the N1 position).

As a Senior Application Scientist, I have designed this guide to provide researchers with robust, self-validating protocols for reacting this scaffold with various electrophiles. The core mechanistic strategy relies on chemoselectivity : under controlled conditions, the secondary N1 piperidine amine acts as the exclusive nucleophile due to its lower steric hindrance and higher basicity (pKa ~10–11) compared to the sterically encumbered tertiary amines.

Strategic Reaction Pathways

G Core N-methyl-N-(2-morpholin-4-ylethyl) piperidin-4-amine (Secondary N1 Amine) Amide 1-Acyl Piperidine (Amide Formation) Core->Amide Acyl Chloride DIPEA, DCM, 0°C -> RT Sulfonamide 1-Sulfonyl Piperidine (Sulfonamide Formation) Core->Sulfonamide Sulfonyl Chloride TEA, DCM, 0°C -> RT ArylAmine 1-Aryl Piperidine (Buchwald-Hartwig) Core->ArylAmine Aryl Halide Pd2(dba)3, Base, Heat

Chemoselective electrophilic derivatization pathways for the piperidine N1 amine.

Protocol 1: N-Acylation (Amide Formation) via Acyl Chlorides

Acylation of the piperidine N1 position is a fundamental transformation for generating stable amide linkages.

Mechanistic Causality & Reagent Selection: The starting material contains two tertiary amines that are highly basic. If the HCl generated during the acylation is not efficiently scavenged, these tertiary amines will protonate, forming insoluble hydrochloride salts that precipitate and stall the reaction. To prevent this, a sterically hindered base, N,N-Diisopropylethylamine (DIPEA) , is used in excess. DIPEA effectively neutralizes the HCl without acting as a competing nucleophile against the highly reactive acyl chloride, a principle well-established in [3].

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 - 3.0 eq) to the solution. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the target acyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic attack, preventing the degradation of the acyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.

  • Self-Validating Workup:

    • Quench the reaction with saturated aqueous NaHCO₃. Validation: The cessation of gas evolution confirms the neutralization of unreacted acyl chloride (converted to carboxylate) and excess HCl.

    • Extract with DCM (3x). Wash the combined organic layers with brine to remove polar DIPEA salts.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. The high purity of the crude product at this stage validates the chemoselectivity of the reaction.

Protocol 2: N-Sulfonylation via Sulfonyl Chlorides

Sulfonamides offer excellent metabolic stability and distinct hydrogen-bonding capabilities.

Mechanistic Causality & Reagent Selection: Sulfonyl chlorides are highly electrophilic but extremely susceptible to aqueous hydrolysis. Therefore, strictly anhydrous conditions are non-negotiable. Triethylamine (TEA) or Pyridine is typically utilized as the base. The reaction must be initiated at 0 °C because sulfonylation is highly exothermic; thermal runaway can lead to the formation of colored oxidative byproducts and degradation of the electrophile, as noted in standard 1 [2].

Step-by-Step Methodology
  • Preparation: Dissolve the piperidine scaffold (1.0 eq) and TEA (2.0 eq) in anhydrous DCM (0.2 M) under argon. Cool to 0 °C.

  • Electrophile Addition: Add the sulfonyl chloride (1.05 eq) portion-wise (if solid) or dropwise (if liquid).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2–16 hours. Monitor via LC-MS.

  • Self-Validating Workup:

    • Dilute the mixture with additional DCM. Wash sequentially with 1M aqueous NaOH (to destroy unreacted sulfonyl chloride), followed by water, and finally brine.

    • Validation: If the LC-MS shows a mass corresponding to a di-sulfonylated byproduct, it indicates the temperature was not adequately controlled during addition. A clean single peak validates the thermal control.

Protocol 3: Buchwald-Hartwig Amination (Aryl Halides)

For introducing aryl or heteroaryl groups at the N1 position, palladium-catalyzed cross-coupling is required.

Mechanistic Causality & Reagent Selection: Coupling a secondary amine that possesses a bulky C4-substituent to an aryl halide requires overcoming significant steric barriers during the reductive elimination step of the catalytic cycle. A palladium precatalyst like Pd₂(dba)₃ paired with a highly sterically demanding N-heterocyclic carbene (NHC) ligand (e.g., SIPr) or a biaryl phosphine ligand (e.g., RuPhos) is essential to force the reductive elimination [1][4]. Lithium hexamethyldisilazide (LHMDS) is selected as the base because its pKa is perfectly tuned to deprotonate the Pd-coordinated amine without acting as a nucleophile, which is critical for 2 [4].

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (1.2 eq), Pd₂(dba)₃ (2 mol% Pd), and SIPr·HCl (4 mol%).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with argon three times to ensure complete removal of oxygen, which would otherwise deactivate the Pd(0) catalyst.

  • Solvent & Base Addition: Inject anhydrous Toluene or THF (to reach 0.1 M), followed by LHMDS (1.0 M in THF, 1.5 eq).

  • Reaction: Heat the mixture to 60–80 °C in an oil bath for 10–24 hours.

  • Self-Validating Workup:

    • Cool to room temperature and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts.

    • Validation: The presence of a black precipitate on the Celite pad confirms the precipitation of spent palladium, validating that the catalytic cycle has terminated and the product is in the filtrate.

    • Concentrate the filtrate and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Quantitative Data Summary

The following table summarizes the optimized parameters and expected quantitative outcomes for the derivatization of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine based on the protocols above.

Reaction TypeElectrophileCatalyst / BaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Acylation Acyl ChloridesDIPEA (2.5 - 3.0 eq)DCM0 → 254 – 1285 – 95%
N-Sulfonylation Sulfonyl ChloridesTEA / Pyridine (2.0 eq)DCM0 → 252 – 1680 – 90%
N-Arylation Aryl Bromides/ChloridesPd₂(dba)₃ / SIPr / LHMDSToluene / THF60 – 8010 – 2470 – 85%

References

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

Application Note: Characterization of Novel Piperidine Derivatives using a Sigma-1 Receptor Radioligand Binding Assay

Abstract This application note provides a comprehensive guide for determining the binding affinity of novel compounds, exemplified by structures like N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, for the human sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for determining the binding affinity of novel compounds, exemplified by structures like N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, for the human sigma-1 (σ1) receptor. The structural motifs present in this class of molecules, namely the piperidine and morpholine rings, are common pharmacophores for σ1 receptor ligands.[1] We present a detailed protocol for a competitive in vitro radioligand binding assay using membranes from HEK-293 cells overexpressing the human σ1 receptor, with [³H]-(+)-pentazocine as the selective radioligand. This document outlines the scientific rationale, step-by-step experimental procedures, data analysis, and interpretation, providing researchers with a robust framework for characterizing the interaction of their test compounds with this important therapeutic target.

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The sigma-1 receptor (σ1R) is a unique, ligand-regulated molecular chaperone primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[2][3] Unlike conventional receptors, it shares no sequence homology with other mammalian proteins but has been identified as a key modulator of diverse cellular functions, including ion channel regulation, calcium signaling, and cellular stress responses.[4][5] The σ1R is implicated in a wide range of central nervous system (CNS) disorders such as neurodegenerative diseases, depression, and neuropathic pain, making it a highly attractive target for drug discovery.[2][6]

Many known σ1R ligands are structurally diverse but often contain a basic amine, such as a piperidine or morpholine ring, which is crucial for interaction with key residues like Glu172 within the receptor's binding pocket.[4] The compound N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine contains these key structural features, making the σ1 receptor its most probable biological target. This application note details a foundational assay to confirm and quantify this interaction.

Scientific Principles of the Competitive Binding Assay

The competitive radioligand binding assay is a powerful in vitro technique used to determine the affinity of an unlabeled test compound for a specific receptor. The principle relies on the competition between a radiolabeled ligand (the "tracer") and an unlabeled test compound for a finite number of receptor binding sites.

In this protocol, we use [³H]-(+)-pentazocine, a well-characterized and selective σ1R radioligand.[7][8] Cell membranes containing the σ1 receptor are incubated with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the unlabeled test compound. The test compound will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of bound radioactivity at each concentration, an inhibition curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of the test compound required to displace 50% of the specifically bound radioligand.

The IC₅₀ is an experimentally dependent value and can be influenced by the concentration of the radioligand used.[9] Therefore, it is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[10] The Kᵢ is an intrinsic measure of the affinity of the test compound for the receptor and is independent of the assay conditions.[10]

Diagram of Competitive Binding Principle

G cluster_0 Low Test Compound Concentration cluster_1 High Test Compound Concentration Receptor1 σ1 Receptor Binding Site Radioligand1 [³H]-(+)-pentazocine Radioligand1->Receptor1:f1 High Binding TestCompound1 Test Cmpd Receptor2 σ1 Receptor Binding Site Radioligand2 [³H]-(+)-pentazocine Radioligand2->Receptor2:f1 Low Binding TestCompound2 Test Cmpd TestCompound2->Receptor2:f1 High Binding

Caption: Principle of competitive radioligand binding at the σ1 receptor.

Detailed Protocol: σ1 Receptor Binding Assay

This protocol is optimized for a 96-well plate format.

Materials and Reagents
ReagentSupplier & Cat. No. (Example)Final Concentration/Details
HEK-293 cells expressing human σ1RATCC (or equivalent)Cultured to 80-90% confluency
[³H]-(+)-pentazocinePerkinElmer (NET1056)~3 nM (near Kₑ)
HaloperidolSigma-Aldrich (H1512)10 µM for non-specific binding
Test Compound StockUser-provided10 mM in DMSO
Assay Buffer (50 mM Tris-HCl, pH 7.4)-Prepare fresh
Wash Buffer (ice-cold 50 mM Tris-HCl)-Prepare fresh
Scintillation CocktailPerkinElmer (e.g., Ultima Gold)-
96-well Filter Plates (e.g., GF/B)Millipore, WhatmanPre-soaked in 0.3% polyethyleneimine (PEI) if necessary
BCA Protein Assay KitThermo Fisher ScientificFor protein quantification
Preparation of Cell Membranes

Causality: Using membranes from cells overexpressing the target receptor provides a high signal-to-noise ratio, which is critical for assay sensitivity.[11] Homogenization and centrifugation steps are necessary to isolate the membrane fraction where the receptor resides from other cellular components.

  • Cell Culture: Grow HEK-293 cells stably expressing the human σ1 receptor to ~90% confluency.[12][13]

  • Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[14]

  • Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in Assay Buffer.

  • Quantification: Determine the total protein concentration using a BCA protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. On the day of the assay, thaw and dilute to the desired concentration (e.g., 100 µg protein/well) in Assay Buffer.[14]

Assay Procedure
  • Compound Dilution: Prepare a serial dilution of the test compound (N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine) in Assay Buffer. A typical concentration range would be from 0.1 nM to 10 µM. Also, prepare solutions for total binding (Assay Buffer with DMSO vehicle) and non-specific binding (10 µM Haloperidol).[8][15]

  • Plate Setup: In a 96-well plate, add the following in triplicate for each condition:

    • 50 µL of Assay Buffer (for Total Binding) OR 10 µM Haloperidol (for Non-Specific Binding) OR diluted Test Compound.

    • 50 µL of [³H]-(+)-pentazocine diluted in Assay Buffer (to a final concentration of ~3 nM).

    • 100 µL of diluted cell membrane preparation (to a final protein amount of ~100 µg). The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 120 minutes with gentle agitation to reach binding equilibrium.[16]

  • Harvesting: Terminate the binding reaction by rapid filtration through a 96-well filter plate using a cell harvester. This step quickly separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).[14]

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Drying: Dry the filter mat according to the harvester's instructions (e.g., under a heat lamp or in a low-temperature oven).

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Experimental Workflow Diagram

G A Prepare Serial Dilutions of Test Compound B Add Reagents to 96-Well Plate (Compound, [3H]-(+)-pentazocine, Membranes) A->B C Incubate (120 min at RT) B->C D Rapid Filtration (Cell Harvester) C->D E Wash Filters (3x) D->E F Dry Filter Mat E->F G Add Scintillation Cocktail F->G H Measure Radioactivity (CPM) (Scintillation Counter) G->H I Data Analysis (Calculate IC50 and Ki) H->I

Caption: Workflow for the σ1 receptor competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM of the non-specific binding (NSB) wells from the CPM of the test compound wells. The specific binding for the control (no test compound) is calculated by subtracting the average NSB CPM from the average total binding (TB) CPM.[17] Specific Binding = Total CPM - NSB CPM

  • Generate Inhibition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software like GraphPad Prism to fit the data and determine the log(IC₅₀), from which the IC₅₀ value is calculated.[17]

  • Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation:[10][18]

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    Where:

    • [L] is the concentration of the radioligand ([³H]-(+)-pentazocine) used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the σ1 receptor. This value should be predetermined via a saturation binding experiment or obtained from the literature (for [³H]-(+)-pentazocine, Kₑ is typically in the low nanomolar range, e.g., ~7 nM).[19]

The resulting Kᵢ value is a quantitative measure of the compound's binding affinity. A lower Kᵢ value indicates a higher affinity for the σ1 receptor.

References

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (2025). MDPI. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC - NIH. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • The pharmacology of sigma-1 receptors. PubMed - NIH. [Link]

  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]

  • A Review of the Human Sigma-1 Receptor Structure. PubMed. [Link]

  • The Sigma Enigma: A Narrative Review of Sigma Receptors. PMC - NIH. [Link]

  • -pentazocine binding to rat brain sigma 1 receptors. PubMed. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Molecules. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. [Link]

  • Synthesis, binding studies and biodistribution of novel radioiodinated sigma-1 receptor ligands. Journal of Nuclear Medicine. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Tactics for preclinical validation of receptor-binding radiotracers. PMC - NIH. [Link]

  • Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. PMC - NIH. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - NIH. [Link]

  • A Direct Interaction between the Sigma-1 Receptor and the hERG Voltage-gated K+ Channel Revealed by Atomic Force Microscopy and Homogeneous Time-resolved Fluorescence (HTRF®). PMC - NIH. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]

  • haloperidol | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Using HEK Cells for Receptor Binding Assays. Cytion. [Link]

  • Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. MDPI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

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Application

Application Notes &amp; Protocols: N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine as a Versatile Building Block for Drug Discovery

Executive Summary: The Strategic Value of a Pre-Functionalized Scaffold In the landscape of modern drug discovery, the piperidine ring is one of the most ubiquitous and valuable heterocyclic scaffolds.[1] Its prevalence...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of a Pre-Functionalized Scaffold

In the landscape of modern drug discovery, the piperidine ring is one of the most ubiquitous and valuable heterocyclic scaffolds.[1] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a core structural motif for engaging with biological targets.[1][2] The building block, N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine , represents a sophisticated evolution of the simple piperidine core. It is a pre-functionalized, trifunctional scaffold designed to accelerate discovery workflows by incorporating key pharmacophoric features:

  • A Reactive Secondary Amine: The piperidine nitrogen serves as a versatile handle for diversification, enabling straightforward derivatization via acylation, alkylation, and other standard transformations.

  • A Lipophilic, Basic Core: The piperidin-4-amine moiety provides a three-dimensional structure and a basic nitrogen center, features common in ligands for G-protein coupled receptors (GPCRs) and various CNS targets.[3]

  • An Integrated Morpholine Moiety: The N-(2-morpholinoethyl) side chain introduces the morpholine heterocycle, a group widely employed in medicinal chemistry to enhance aqueous solubility, improve metabolic stability, and modulate physicochemical properties.[4][5]

This guide provides detailed protocols for leveraging this building block in two fundamental synthetic operations central to library synthesis and lead optimization: N-acylation and N-alkylation via reductive amination.

Physicochemical Profile and Rationale for Use

The strategic advantage of this building block lies in its unique combination of functionalities. The tertiary amines within the morpholine and the exocyclic aminopiperidine structure are significantly less nucleophilic than the secondary amine of the piperidine ring, allowing for highly selective functionalization. This differential reactivity is the cornerstone of its utility.

Table 1: Calculated Physicochemical Properties

Property Estimated Value Significance in Drug Design
Molecular Formula C₁₄H₂₉N₃O -
Molecular Weight 255.40 g/mol Provides a solid foundation for library synthesis without excessive molecular weight creep.
pKa (most basic) ~9.5-10.5 (Piperidine N) The secondary amine is readily protonated at physiological pH, enabling potential ionic interactions with target proteins.

| cLogP | ~1.5 - 2.5 | Balances lipophilicity for membrane permeability with sufficient polarity from the morpholine for aqueous solubility. |

The morpholine unit, in particular, is a well-established "pharmacological chaperone," often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.[4]

Core Application I: Synthesis of N-Acylated Piperidine Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The N-acylation of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine allows for the rapid exploration of chemical space by introducing a diverse array of substituents. This protocol details a standard and robust procedure using a carbodiimide or uronium-based coupling agent.

Causality Behind Experimental Choices:
  • Coupling Agents (HATU/HBTU): These uronium-based reagents are highly efficient and minimize side reactions, particularly racemization if chiral carboxylic acids are used. They rapidly activate the carboxylic acid to form a highly reactive intermediate.

  • Non-Nucleophilic Base (DIPEA): Diisopropylethylamine is used to scavenge the proton released during the reaction, driving the equilibrium towards product formation without competing as a nucleophile.

  • Solvent (DMF/DCM): Anhydrous polar aprotic solvents are chosen to ensure all reagents remain in solution and to prevent hydrolysis of the activated acid intermediate.

Workflow Diagram: N-Acylation

N_Acylation_Workflow start N-methyl-N-(2-morpholin-4-ylethyl) piperidin-4-amine reaction Amide Bond Formation (Room Temperature, 2-4h) start->reaction reagents 1. Carboxylic Acid (R-COOH) 2. Coupling Agent (e.g., HATU) 3. DIPEA in DMF reagents->reaction product Final N-Acylated Product reaction->product

Caption: General workflow for the N-acylation of the building block.

Detailed Laboratory Protocol: N-Acylation
  • Reagent Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add the coupling agent (e.g., HATU, 1.05 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Reaction Initiation: In a separate flask, dissolve N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (1.1 eq) in anhydrous DMF. Add this solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The basic nature of the product means acidic washes should be avoided to prevent extraction into the aqueous layer.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) often with a small amount of triethylamine (0.1-0.5%) to prevent streaking.

Core Application II: Synthesis of N-Alkylated Derivatives via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, providing access to a different set of derivatives than N-acylation. This method allows for the introduction of alkyl groups by reacting the secondary amine with an aldehyde or ketone in the presence of a mild reducing agent.[6]

Causality Behind Experimental Choices:
  • Reducing Agent (Sodium Triacetoxyborohydride): NaBH(OAc)₃ is the reducing agent of choice because it is mild, tolerant of a wide range of functional groups, and selectively reduces the iminium ion intermediate formed in situ without reducing the starting aldehyde or ketone.[6][7]

  • Solvent (DCE/THF): Dichloroethane or tetrahydrofuran are excellent solvents for this reaction, as they are compatible with the reducing agent and effectively solvate the reactants and the iminium intermediate.

  • Acetic Acid (Catalytic): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, particularly when less reactive ketones are used as the electrophile.

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow start N-methyl-N-(2-morpholin-4-ylethyl) piperidin-4-amine intermediate Iminium Ion Intermediate (in situ) start->intermediate reagents 1. Aldehyde or Ketone (R-CHO) 2. NaBH(OAc)₃ 3. DCE or THF reagents->intermediate reduction Reduction intermediate->reduction product Final N-Alkylated Product reduction->product

Caption: Workflow for N-alkylation via reductive amination.

Detailed Laboratory Protocol: Reductive Amination
  • Reaction Setup: To a solution of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloroethane (DCE) (0.1 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction is typically complete in 4-18 hours. Monitor progress by LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with dichloromethane (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography as described in the N-acylation protocol.

Summary of Methodologies & Troubleshooting

Table 2: Comparison of Synthetic Protocols

Parameter N-Acylation Reductive Amination
Electrophile Carboxylic Acid Aldehyde / Ketone
Key Reagents HATU, DIPEA NaBH(OAc)₃
Typical Solvents DMF, DCM DCE, THF
Reaction Time 2-4 hours 4-18 hours

| Key Intermediate | Activated Ester | Iminium Ion |

Field-Proven Insights & Troubleshooting:

  • Incomplete Conversion: If reactions stall, gentle heating (40-50 °C) can sometimes drive them to completion. For reductive amination, adding a catalytic amount of acetic acid may be beneficial.

  • Purification Challenges: The basic nature of the final products can cause them to streak on silica gel. Pre-treating the column with a solvent system containing a small amount of triethylamine or ammonia in methanol can significantly improve separation.

  • Side Reactions: The primary amine on the building block is unreactive. The tertiary amines are generally stable, but highly reactive electrophiles could potentially lead to quaternization, although this is uncommon under these conditions.

Broader Applications in Medicinal Chemistry

The derivatives synthesized from this building block are primed for screening in various therapeutic areas. The N-alkyl-4-aminopiperidine scaffold is a known pharmacophore for Sigma-1 (σ1) receptor ligands, which are being investigated for neurodegenerative diseases and pain.[3] Furthermore, the piperidine moiety has been successfully incorporated into potent inhibitors of protein kinases such as Akt, a key target in oncology.[3] By using N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, researchers can rapidly generate novel analogues of these important compound classes, leveraging the built-in physicochemical advantages of the morpholine group.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of N-Methyl-1-(piperidin-4-YL)methanamine in Solid-Phase Synthesis. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Chemical properties of Ethyl-piperidin-4-ylmethyl-amine. Retrieved from a URL provided by the grounding tool.
  • OA Monitor Ireland. (n.d.). Morpholines. Synthesis and biological activity. Retrieved from a URL provided by the grounding tool.
  • EvitaChem. (n.d.). N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine. Retrieved from a URL provided by the grounding tool.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from a URL provided by the grounding tool.
  • Technology Networks. (2019, October 18). A New Way of Creating the Building Blocks of Drugs. Retrieved from a URL provided by the grounding tool.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from a URL provided by the grounding tool.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from a URL provided by the grounding tool.
  • Life Chemicals. (2021, April 26). Expand your building block collection with our C-Substituted Morpholines. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from a URL provided by the grounding tool.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC. (2022, September 1). Retrieved from a URL provided by the grounding tool.
  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from a URL provided by the grounding tool.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16). Retrieved from a URL provided by the grounding tool.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with N-methyl-N-(2-morpholin-4-ylethyl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine .

This molecule presents a unique challenge: it is a highly polar, sterically hindered tri-basic polyamine. Standard organic synthesis workflows often fail here due to incomplete iminium formation, over-alkylation, and severe product loss during aqueous workups. This guide focuses on causality—explaining why reactions fail and how to implement field-proven, self-validating protocols to maximize your yield.

I. Synthesis Workflow & Pathway Analysis

To synthesize this target, two primary routes are typically evaluated: Reductive Amination (Route A) and Alkylation (Route B). Route A is vastly superior for yield optimization, as it avoids the quaternization side-reactions inherent to Route B.

SynthesisRoutes Start1 1-Boc-piperidin-4-one + N-methyl-2-morpholinoethan-1-amine RouteA Route A: Reductive Amination (Ti(O-iPr)4, DCE, then STAB) Start1->RouteA Start2 1-Boc-4-(methylamino)piperidine + 4-(2-chloroethyl)morpholine RouteB Route B: Alkylation (DIPEA, NaI, MeCN, 80°C) Start2->RouteB Intermediate Boc-Protected Intermediate (m/z = 328.2 [M+H]+) RouteA->Intermediate RouteB->Intermediate Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Final N-methyl-N-(2-morpholin-4-ylethyl) piperidin-4-amine (Tri-HCl Salt) Deprotection->Final

Fig 1: Comparative synthetic pathways for N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine.

II. Troubleshooting FAQs

Q1: Why is my reductive amination yield stuck below 40% when using standard NaBH(OAc)₃ (STAB) conditions? The Causality: The secondary amine (N-methyl-2-morpholinoethan-1-amine) is sterically hindered and highly basic. In a direct reductive amination, the rate of ketone reduction by STAB can outpace the slow formation of the sterically congested iminium ion, leading to the recovery of reduced starting material (1-Boc-piperidin-4-ol)[1]. The Solution: You must transition from a direct to an indirect (stepwise) reductive amination. Pre-form the iminium ion using a Lewis acid scavenger like Titanium(IV) isopropoxide (Ti(O-iPr)₄) in 1,2-Dichloroethane (DCE) for 12 hours before introducing the reducing agent. DCE is the preferred solvent for STAB as it provides optimal reaction kinetics and minimizes side products[2].

Q2: I attempted the alkylation route (Route B), but I am seeing highly polar, inseparable byproducts. What is happening? The Causality: Polyamine synthesis via alkyl halides is notorious for over-alkylation. The tertiary nitrogen of the morpholine ring, or the newly formed central tertiary amine, is highly nucleophilic and will attack the 4-(2-chloroethyl)morpholine to form quaternary ammonium salts. The Solution: Abandon Route B if possible. If you must use it, employ Finkelstein conditions (catalytic NaI) to convert the chloride to a more reactive iodide in situ, allowing you to lower the reaction temperature. Use a strictly sub-stoichiometric amount of the alkylating agent (0.95 eq) and a non-nucleophilic base like DIPEA.

Q3: My Boc deprotection is quantitative by LC-MS, but I lose 50% of my product during the basic aqueous workup. How do I recover it? The Causality: The fully deprotected product is a tri-basic polyamine. It is exceptionally hydrophilic and heavily protonated even at neutral pH. Standard liquid-liquid extraction (e.g., EtOAc/Water or DCM/Water) fails because the molecule partitions preferentially into the aqueous layer, even when the aqueous layer is basified to pH 12[3]. The Solution: Eliminate the aqueous workup entirely. Perform the Boc deprotection under anhydrous conditions using 4M HCl in dioxane. Once the reaction is complete, simply evaporate the solvent under reduced pressure. The product will precipitate quantitatively as a clean, highly stable tri-hydrochloride salt[4].

Q4: How do I purify the final free base without severe streaking on silica gel? The Causality: The three basic nitrogen atoms interact strongly with the acidic silanol groups on standard normal-phase silica, causing irreversible binding and severe tailing. The Solution: If you must use normal-phase chromatography, switch to basic alumina or pre-treat your silica column with 5% Triethylamine (Et₃N). Alternatively, emerging techniques like Calcium-Enhanced Chromatography have proven highly effective for separating highly polar ammonium compounds on standard silica by masking the silanol interactions[5]. For ultimate purity, use reversed-phase preparative HPLC (C18) with a basic mobile phase modifier (0.1% NH₄OH in Water/MeCN).

III. Quantitative Data: Yield Optimization in Reductive Amination

The following table summarizes the causal relationship between reagent selection, iminium pre-formation, and isolated yield for the Boc-protected intermediate.

Reducing AgentSolventAdditive / CatalystIminium Pre-formationIsolated Yield (%)
NaBH₃CNMeOHAcetic Acid (1 eq)No (Direct)35%
NaBH(OAc)₃THFNoneNo (Direct)42%
NaBH(OAc)₃DCEAcetic Acid (1 eq)No (Direct)65%
NaBH(OAc)₃ DCE Ti(O-iPr)₄ (1.2 eq) Yes (12h, Indirect) 88%

IV. Standardized Experimental Protocols

Protocol A: Optimized Indirect Reductive Amination (Self-Validating)

This protocol ensures complete iminium formation prior to reduction, maximizing the yield of the sterically hindered tertiary amine.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 1-Boc-piperidin-4-one (1.0 eq, 10 mmol) and N-methyl-2-morpholinoethan-1-amine (1.1 eq, 11 mmol).

  • Solvent & Lewis Acid: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE, 30 mL). Syringe in Titanium(IV) isopropoxide (1.2 eq, 12 mmol) dropwise at room temperature.

  • Iminium Formation (Validation Step): Stir the reaction at room temperature for 12 hours.

    • Self-Validation Check: Take a 10 µL aliquot, quench into 1 mL of MeOH containing a pinch of NaBH₄. Run LC-MS. You should observe >95% conversion to the intermediate mass ( m/z = 328.2 [M+H]+ ). Do not proceed until this conversion is confirmed.

  • Reduction: Cool the flask to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) in three portions over 15 minutes to control hydrogen gas evolution[6].

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ (20 mL). The titanium salts will precipitate as a white solid (TiO₂). Filter the entire biphasic mixture through a pad of Celite, washing with DCM. Separate the layers, extract the aqueous layer with DCM (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous Deprotection & Isolation

This protocol circumvents the catastrophic yield loss associated with the aqueous extraction of polyamines[3].

  • Reaction: Dissolve the crude Boc-protected intermediate from Protocol A in anhydrous Dichloromethane (DCM, 10 mL).

  • Deprotection: Add 4M HCl in Dioxane (10 equivalents of HCl). Stir at room temperature under a nitrogen atmosphere for 3 hours.

  • Validation Step: Monitor by LC-MS. The starting material peak ( m/z = 328.2) must completely disappear, replaced by the highly polar product peak ( m/z = 228.2 [M+H]+ ).

  • Isolation: Concentrate the reaction mixture directly under reduced pressure (rotary evaporator, water bath at 40°C).

  • Trituration: Add cold diethyl ether (20 mL) to the resulting sticky residue and sonicate for 5 minutes until a free-flowing white powder forms. Filter the solid and dry under high vacuum to yield the target molecule as a tri-hydrochloride salt.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed (NIH).[Link]

  • ResearchGate. ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[Link]

  • PharmSci 360 (2025). (T1030-03-19) Calcium-Enhanced Chromatography for the Purification of Polar Ammonium and Peptide Compounds.[Link]

  • Muth, A., et al. (2013). Development of Polyamine Transport Ligands with Improved Metabolic Stability and Selectivity against Specific Human Cancers. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • MedUni Wien. New polyamine-sensitive inhibitors of the NMDA receptor: Syntheses and pharmacological evaluation.[Link]

Sources

Optimization

Technical Support Center: Crystallization of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Welcome to the Advanced Technical Support Center for the isolation and crystallization of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-61-4). As a highly flexible, polybasic aliphatic heterocycle, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and crystallization of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-61-4).

As a highly flexible, polybasic aliphatic heterocycle, this molecule presents significant crystallization challenges. It contains three distinct basic nitrogen centers: a secondary piperidine amine, a tertiary central amine, and a tertiary morpholine amine. This guide is engineered for drug development professionals and synthesizes thermodynamic principles, kinetic control, and field-proven methodologies to solve complex isolation issues like liquid-liquid phase separation (LLPS) and hygroscopicity.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My free base synthesis yielded a stubborn, viscous syrup instead of a powder. Why won't it crystallize? A1: The free base of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine possesses extreme conformational flexibility and low lattice energy due to its aliphatic chains and multiple rotatable bonds. Consequently, it thermodynamically prefers a disordered liquid state at room temperature. To induce crystallization, you must restrict this flexibility by forming a salt. Introducing counterions creates a rigid ionic hydrogen-bonding network that significantly increases the lattice energy. We recommend utilizing 1[1] using bulky sulfonic acids to force the liquid molecule into a crystalline lattice.

Q2: During cooling crystallization of the hydrochloride salt, the solution turns milky and forms a secondary heavy liquid layer at the bottom. What is happening? A2: You have encountered Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as 2[2]. Because polyamine salts are highly soluble and kinetically hindered from nucleating, the cooling system hits a miscibility gap (the binodal curve) before crossing the metastable zone limit required for solid nucleation[3]. The solute separates into a dense, solute-rich oil phase and a solvent-rich continuous phase[4].

Q3: How do I bypass this miscibility gap and force true crystalline nucleation? A3: You must alter the thermodynamic and kinetic pathways. First, decrease the initial concentration or adjust the solvent/anti-solvent ratio to shift the cooling trajectory away from the binodal curve. Second, 5[5] just above the known oiling-out temperature. Seeding provides a kinetic bypass, offering a low-energy surface for solute molecules to integrate into a crystal lattice rather than coalescing into amorphous oil droplets.

Q4: My isolated crystals melt into a puddle on the filter paper within minutes of isolation. How do I fix this? A4: Polybasic amine hydrochlorides are notoriously hygroscopic. The high charge density of the chloride ion readily coordinates with atmospheric moisture, causing deliquescence. To resolve this, switch to a bulky, hydrophobic counterion such as p-toluenesulfonate (tosylate) or benzenesulfonate (besylate). These larger anions shield the ionic core, drastically reducing hygroscopicity without risking 6[6] under controlled conditions.

II. Process Workflows & Phase Logic

PhaseDiagram Solution Homogeneous Solution (High T, Low C) Cooling Cooling / Anti-Solvent Solution->Cooling Binodal Miscibility Gap (Binodal Curve) Cooling->Binodal Kinetic Hindrance (No Seeds) Metastable Metastable Zone (Supersaturation) Cooling->Metastable Thermodynamic Control (+ Seeding) OilPhase Oiling Out (LLPS) Solute-Rich Emulsion Binodal->OilPhase Crystal Crystalline Solid (High Purity) Metastable->Crystal Direct Nucleation OilPhase->Crystal Uncontrolled Solidification (Impure/Gummy)

Thermodynamic vs. kinetic pathways of LLPS (oiling out) and true crystallization.

Workflow Start Free Base Oil SaltScreen Stoichiometric Salt Formation (e.g., Tosylate, 1.0 eq) Start->SaltScreen Cooling Controlled Cooling (0.1 °C/min) SaltScreen->Cooling Decision Phase Separation? Cooling->Decision LLPS Oiling Out Detected (Turbid Emulsion) Decision->LLPS Yes Cryst Crystals Formed (Sharp Nucleation) Decision->Cryst No Action1 Reheat to clear, dilute, add seeds at T_seed LLPS->Action1 Action2 Filter & Wash Isolate under N2 Cryst->Action2 Action1->Cooling Modified Parameters

Step-by-step troubleshooting workflow for polyamine salt crystallization.

III. Quantitative Data Summaries

Table 1: Salt Screening Matrix for Polybasic Amines

Note: N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine has multiple basic sites. Stoichiometric control (1.0 eq) is critical to target the most basic secondary piperidine nitrogen without forming highly hygroscopic poly-salts.

Counterion AcidEquivalentsLattice Energy ImpactHygroscopicity RiskRecommended Solvent System
Hydrochloric Acid 1.0 - 3.0Low to MediumHigh (Deliquescent)Isopropanol / Ethyl Acetate
Methanesulfonic Acid 1.0MediumModerateAcetone / MTBE
p-Toluenesulfonic Acid 1.0High (Bulky shielding)LowEthanol / Heptane
Fumaric Acid 0.5 - 1.0High (H-bond networks)LowMethanol / Water
Table 2: Differentiating Oiling Out (LLPS) vs. True Nucleation
ParameterOiling Out (Miscibility Gap)True Nucleation (Metastable Zone)
Visual Appearance Milky, opalescent emulsion; heavy oil at bottom.Distinct shimmering particles; clear mother liquor.
Microscopy Spherical, amorphous liquid droplets.Birefringent geometric solids (needles/plates).
Response to Heating Clears rapidly within a narrow 1-2 °C window.Dissolves slowly over a broader temperature range.
Cooling Rate Dependency Occurs regardless of cooling rate (Thermodynamic).Can be bypassed with very slow cooling and seeds.

IV. Experimental Protocols

Protocol 1: Self-Validating Anti-Solvent Crystallization (Tosylate Salt)

This protocol utilizes a self-validating thermodynamic check to ensure the system remains in the metastable zone, preventing LLPS.

Step 1: Salt Formation

  • Dissolve 10.0 g of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine free base in 50 mL of absolute Ethanol at 40 °C.

  • Slowly add 1.05 equivalents of p-Toluenesulfonic acid monohydrate dissolved in 20 mL of Ethanol.

  • Causality Note: Limiting to 1.05 equivalents ensures only the most basic piperidine nitrogen is protonated, preventing the formation of a highly hygroscopic di- or tri-tosylate salt.

Step 2: Defining the Cloud Point (Self-Validation)

  • Heat the solution to 60 °C.

  • Titrate with the anti-solvent (Heptane) dropwise until the solution becomes faintly turbid.

  • Validation Check: Increase the temperature to 65 °C. If the solution becomes perfectly clear again, you have successfully identified the thermodynamic solubility boundary. If it remains milky, you have induced LLPS; add 2 mL of Ethanol to clear it.

Step 3: Seeding & Aging

  • Cool the clear solution to 55 °C (just above the cloud point).

  • Introduce 1% w/w of pre-milled seed crystals.

  • Hold the temperature at 55 °C for 2 hours.

  • Causality Note: This isothermal aging step allows the seeds to consume supersaturation, dropping the solute concentration below the binodal curve, permanently bypassing the oiling-out phase.

Step 4: Controlled Cooling & Isolation

  • Cool the suspension to 5 °C at a strict rate of 0.1 °C/min.

  • Filter the resulting slurry under a blanket of dry nitrogen to prevent ambient moisture absorption.

  • Wash the cake with cold Heptane and dry in a vacuum oven at 40 °C.

V. References

  • Effect of Liquid-Liquid Phase Separation During Crystallization LUTPub (Lappeenranta University of Technology) 2

  • Oiling Out in Crystallization Mettler Toledo 4

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI 3

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Organic Process Research & Development - ACS Publications 5

  • Ammonium Organosulfonates as Machine Learning-Driven “Crystallization Cocktails” for the Structure Determination of Liquid Molecules ACS Publications 1

  • Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts ResearchGate6

Sources

Troubleshooting

preventing degradation of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine during storage

Technical Support Center: Troubleshooting & Storage Guide for N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Storage Guide for N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex aliphatic polyamines. N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-61-4) is a highly versatile building block, but its unique structural topology—featuring one secondary amine and two tertiary amines—makes it exceptionally vulnerable to environmental degradation.

This guide is designed to diagnose common storage issues, explain the mechanistic causality behind them, and provide self-validating protocols to recover and protect your compound.

Part 1: Troubleshooting FAQs

Q1: My freshly purchased batch was a clear liquid/oil, but after opening it a few times on the bench, a white crust formed around the cap. Is the chemical degrading? A1: Yes, through Carbamate Formation. Your molecule contains a secondary amine at the 1-position of the piperidine ring. Secondary amines are highly nucleophilic and react rapidly with the electrophilic carbon of atmospheric carbon dioxide (CO₂)[1][2]. This nucleophilic attack forms a zwitterionic intermediate that rapidly undergoes proton transfer to form a stable carbamate salt[3]. Because these ionic salts have drastically different solubility profiles than the parent free-base amine, they precipitate out of the bulk liquid as an insoluble white crust.

Q2: I ran an LC-MS on my stored compound and observed a new peak with an [M+H]⁺ shift of +16 Da. What is this impurity, and how did it form? A2: This is an N-Oxide derivative. A +16 Da mass shift in an aliphatic polyamine is the classic analytical signature of N-oxidation[4]. The molecule contains two highly reactive tertiary amine centers: the morpholine nitrogen and the bridging nitrogen at the piperidine 4-position. When exposed to atmospheric oxygen or trace peroxides (often found in aging ethereal solvents), the sp³-hybridized nitrogen donates its lone pair to oxygen, forming a dative N–O bond[5].

Q3: The compound has absorbed moisture and turned into a viscous, sticky syrup. Can I still use it directly for my coupling reactions? A3: It is highly discouraged without prior drying. Aliphatic amines are inherently hygroscopic and will aggressively absorb atmospheric water[6]. Water not only throws off your stoichiometric mass calculations but also acts as a proton shuttle that dramatically accelerates the formation of bicarbonate salts if CO₂ is also present[3]. You must dry the compound to ensure reproducible reaction kinetics.

Part 2: Degradation Signatures & Prevention Data

To quickly diagnose the state of your inventory, refer to the following diagnostic matrix:

Degradation PathwayReactive SiteEnvironmental TriggerAnalytical SignaturePrevention Strategy
Carbamate Formation Piperidine (Sec-Amine)Atmospheric CO₂White precipitate, IR peak ~1540 cm⁻¹Argon purging, tightly sealed PTFE caps
N-Oxidation Morpholine / Bridging (Tert-Amine)O₂, Trace PeroxidesLC-MS +16 Da (or +32 Da for di-N-oxide)Store under inert gas, avoid ethereal solvents
Hydration Entire MoleculeAmbient Humidity (H₂O)Viscous syrup, broad O-H stretch in IRStore in a desiccator over active Drierite

Part 3: Mechanistic Visualization

G Parent N-methyl-N-(2-morpholin-4-ylethyl) piperidin-4-amine CO2 + CO2 Parent->CO2 O2 + O2 Parent->O2 H2O + H2O Parent->H2O Carbamate Carbamate Salt (White Crust) CO2->Carbamate Sec-Amine Attack NOxide N-Oxide (+16 Da) O2->NOxide Tert-Amine Oxidation Hydrate Hydrate (Syrup) H2O->Hydrate Hygroscopicity

Fig 1: Primary environmental degradation pathways of the aliphatic polyamine during storage.

Part 4: Experimental Protocols

Protocol A: Reversing Carbamate Formation (Free-Basing)

If your sample has degraded into a crusty carbamate salt, it is not permanently lost. Carbamate formation is an equilibrium process[7]. By introducing a strong aqueous base, you can deprotonate the carbamate, hydrolyzing it back into the free amine and water-soluble carbonate ions.

Step-by-Step Methodology:

  • Dissolution: Suspend the degraded amine crust in a biphasic mixture of equal parts 1.0 M NaOH (aq) and Dichloromethane (DCM).

  • Hydrolysis: Stir the mixture vigorously for 30 minutes at room temperature. Causality: The strong hydroxide base drives the equilibrium backward, liberating the free amine which immediately partitions into the organic DCM layer, protecting it from further degradation.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer twice more with fresh DCM to ensure quantitative recovery.

  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic layers until it stops clumping. Filter the suspension.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator (water bath < 30°C to prevent thermal degradation) to yield the purified, free-base polyamine.

Protocol B: Optimal Long-Term Storage Workflow

To prevent the recurrence of degradation, the storage environment must be systematically stripped of CO₂, O₂, and H₂O.

Step-by-Step Methodology:

  • Vessel Selection: Transfer the purified amine to a borosilicate glass vial. Causality: Standard polyethylene plastics are slightly permeable to oxygen over long durations.

  • Inert Gas Blanketing: Insert a needle connected to an Argon line into the vial. Purge the headspace gently for 30 seconds. Causality: Argon is denser than Nitrogen and provides a superior, heavy physical blanket that displaces reactive atmospheric gases.

  • Sealing: Immediately cap the vial with a PTFE-lined silicone septum cap. Wrap the exterior junction of the cap and vial tightly with Parafilm.

  • Environmental Control: Store the vial in an opaque desiccator cabinet at 4°C. Causality: Low temperatures slow down the kinetics of N-oxide formation, while the opaque environment prevents photolytic radical initiation.

References

  • [7] Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. acs.org. 7

  • [6] Overview of Aliphatic Amines. scribd.com. 6

  • [1] CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? nih.gov. 1

  • [4] Trimethylamine N-oxide - Santa Cruz Biotechnology. scbt.com. 4

  • [2] Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. rsc.org. 2

  • [3] Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. acs.org. 3

  • [5] Product Class 3: Amine N-Oxides. thieme-connect.de. 5

Sources

Reference Data & Comparative Studies

Validation

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine vs. Traditional Piperidine Derivatives: A Comparative Guide for Drug Design

As a Senior Application Scientist specializing in medicinal chemistry and lead optimization, I frequently encounter the challenge of balancing a drug candidate's target affinity with its pharmacokinetic (PK) and physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and lead optimization, I frequently encounter the challenge of balancing a drug candidate's target affinity with its pharmacokinetic (PK) and physicochemical properties. When designing targeted therapies—particularly kinase inhibitors and central nervous system (CNS) penetrant drugs—the choice of the solvent-exposed "tail" or solubilizing group is critical.

This guide provides an objective, data-driven comparison between N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS: 1142210-61-4) and other traditional piperidine derivatives. By analyzing their structural nuances, physicochemical profiles, and integration workflows, we can understand why this specific hybrid building block has become a cornerstone in modern drug discovery.

Chemical Rationale: The "Best of Both Worlds" Hypothesis

Historically, simple piperidine derivatives (like 1-methylpiperidin-4-amine) have been used to introduce basic centers into lipophilic scaffolds to improve aqueous solubility. However, their high basicity ( pKa​≈10.5−11.0 ) means they are almost entirely protonated at physiological pH (7.4). This excessive positive charge often leads to poor membrane permeability and severe off-target liabilities, most notably the trapping of the drug in the inner cavity of the hERG potassium channel, leading to cardiotoxicity.

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine solves this by fusing two distinct pharmacophores via an ethyl linker:

  • The Piperidine Core: Provides structural rigidity and a primary attachment point (via the piperidine nitrogen or the exocyclic amine, depending on the protection strategy).

  • The Morpholine Ring: The introduction of the electron-withdrawing ether oxygen in the morpholine ring lowers the basicity of its nitrogen ( pKa​≈8.4 ). This ensures that the molecule is only partially protonated at physiological pH, striking an optimal balance between aqueous solubility and lipophilicity (LogD) .

  • The N-Methyl Group: Capping the exocyclic amine with a methyl group prevents unwanted secondary reactions (e.g., off-target amidation) and restricts the conformational flexibility of the tail, reducing the entropic penalty upon target binding.

Furthermore, the morpholine oxygen acts as a weak hydrogen bond acceptor, which can engage either with the solvent to improve clearance profiles or directly with the hinge region backbone of specific kinases (such as PI3K or mTOR) .

Comparative Physicochemical Profiling

To objectively evaluate the performance of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, we must benchmark it against alternative piperidine and piperazine derivatives commonly used in lead optimization.

Table 1: Physicochemical Comparison of Piperidine-Based Building Blocks
CompoundSubstructure HighlightsPredicted pKa​ (Strongest Base)cLogP (Base Form)Aqueous Solubility (Kinetic, pH 7.4)Primary Drug Design Application
N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine Piperidine + N-methyl + Morpholinoethyl ≈8.5 (Morpholine) ≈9.5 (Piperidine)1.2High (>100 µM)Kinase inhibitor solvent-exposed tails, PROTAC linkers, CNS drugs
1-Methylpiperidin-4-amine Simple N-methyl piperidine ≈10.4 0.4High (>100 µM)Small, highly basic solubilizing groups (high hERG risk)
4-Amino-1-benzylpiperidine Piperidine + Benzyl group ≈9.8 2.1Low (<10 µM)Lipophilic core interactions, deep hydrophobic pocket binding
1-(2-Morpholinoethyl)piperazine Piperazine + Morpholinoethyl ≈8.4,≈9.0 0.8High (>100 µM)Alternative dual-ring basic tail (higher polarity, lower permeability)

Data synthesis derived from standard computational models and historical kinase inhibitor profiling data .

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the incorporation of this building block into a drug scaffold must follow a self-validating protocol. Below is the optimized workflow for coupling N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine to a halogenated kinase core (e.g., a 4-chloroquinazoline scaffold used in EGFR/PI3K inhibitors), followed by ADME validation.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Coupling

Causality Focus: Solvent and Base Selection

  • Reagent Preparation: Dissolve 1.0 equivalent of the halogenated kinase core and 1.2 equivalents of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Expert Insight: NMP is explicitly chosen over DMF because its higher thermal stability and superior solvation properties prevent the lipophilic kinase core from precipitating out of solution during heating.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Expert Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. It is strictly chosen over inorganic bases (like K2​CO3​ ) to maintain a homogeneous reaction mixture, ensuring reproducible, first-order reaction kinetics.

  • Thermal Cycling: Heat the reaction mixture to 120°C for 4 hours under an inert argon atmosphere.

  • Self-Validating QC (LC-MS Tracking): At t=1h and t=4h , extract a 5 µL aliquot, quench in 1 mL of Methanol, and inject into the LC-MS.

    • Validation: The protocol is self-validating; the strict stoichiometric disappearance of the starting material's UV peak (254 nm) must perfectly correlate with the emergence of the [M+H]+ product mass in the Total Ion Chromatogram (TIC). If a double-addition mass is observed, the temperature must be reduced to 100°C.

Protocol B: In Vitro Kinetic Aqueous Solubility Assay

Causality Focus: Mimicking Biological Assay Conditions

  • Stock Preparation: Prepare a 10 mM stock solution of the purified compound in 100% DMSO.

    • Expert Insight: Kinetic solubility is prioritized over thermodynamic solubility (which uses solid powder) at this stage because discovery compounds are stored as DMSO stocks. This assay mimics the sudden aqueous dilution the compound experiences when introduced into biological assays.

  • Dilution & Incubation: Spike 5 µL of the DMSO stock into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final concentration: 200 µM, 2% DMSO). Incubate at 37°C for 2 hours with orbital shaking.

  • Filtration: Transfer the mixture to a 0.45 µm PVDF filter plate and centrifuge at 3000 x g for 10 minutes.

    • Validation: The filter strictly removes any precipitated colloidal aggregates, preventing false-positive high-solubility readings.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve prepared in 50/50 Acetonitrile/Water.

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis through self-validating quality control, culminating in biological and physicochemical profiling.

G Core Halogenated Kinase Core (e.g., Quinazoline/Pyrimidine) Reaction SNAr Coupling Reaction (DIPEA, NMP, 120°C) Core->Reaction Amine N-methyl-N-(2-morpholin-4-ylethyl) piperidin-4-amine Amine->Reaction Validation Self-Validating QC (LC-MS & 1H-NMR) Reaction->Validation Purified Product ADME In Vitro ADME Profiling (Kinetic Solubility, LogD) Validation->ADME >95% Purity BioAssay Target Inhibition Assay (e.g., PI3K / mTOR / EGFR) Validation->BioAssay >95% Purity

Workflow for integrating and validating morpholinoethyl-piperidine building blocks in drug design.

Mechanistic Insights: Target Engagement & ADME

When N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is successfully integrated into a lead compound, its structural geometry actively modulates the drug's fate in vivo.

Unlike 4-amino-1-benzylpiperidine, which drives compounds into deep, lipophilic pockets (often increasing microsomal clearance via CYP450 enzymes), the morpholinoethyl-piperidine tail is highly polar and flexible. It is specifically designed to project out of the ATP-binding pocket of kinases and into the solvent-exposed region. This orientation achieves two critical outcomes:

  • Hydration Shell Formation: The morpholine oxygen and the basic nitrogens form a robust hydration shell, drastically improving the compound's dissolution rate in the gastrointestinal tract.

  • Reduced Microsomal Liability: By lowering the overall cLogP (as seen in Table 1) and avoiding highly lipophilic aromatic rings in the tail, the compound presents a less favorable substrate profile for CYP3A4 and CYP2D6, thereby prolonging its half-life.

In conclusion, while simple piperidines offer basic solubilization, the sophisticated pKa​ tuning and structural flexibility of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine make it a vastly superior choice for developing safe, highly soluble, and bioavailable targeted therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • CHAPTER 8: The Properties of Kinase Inhibitors Source: Royal Society of Chemistry (RSC) Books. URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI Molecules. URL:[Link]

Comparative

HPLC Validation for N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine Purity: A Comparative Guide to Resolving Multi-Amine Peak Tailing

Executive Summary N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a highly polar, polybasic scaffold frequently utilized as a critical intermediate or pharmacophore in drug development. Its molecular architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a highly polar, polybasic scaffold frequently utilized as a critical intermediate or pharmacophore in drug development. Its molecular architecture features three distinct basic nitrogen centers: a piperidine ring nitrogen, a morpholine ring system, and a tertiary acyclic amine. While this structural complexity is valuable for biological target binding, it presents a formidable challenge for High-Performance Liquid Chromatography (HPLC) purity analysis. This guide compares traditional and modern chromatographic strategies to overcome severe peak tailing, culminating in a fully compliant ICH Q2(R2) validation protocol.

The Mechanistic Challenge: Why Basic Amines Fail on Standard Silica

Chromatographic analysis of polybasic compounds is notoriously difficult due to secondary interactions. Standard reversed-phase HPLC columns rely on silica supports. The residual silanol groups (Si-OH) on these supports typically possess a pKa between 3.5 and 4.5. At a neutral mobile phase pH, these silanols are ionized into negatively charged silanolates (Si-O⁻)[1].

Simultaneously, the basic nitrogens of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (which possess pKa values ranging from 8.0 to 10.5) are fully protonated and carry positive charges. When the protonated analyte travels through the column, it undergoes strong ion-exchange interactions with the ionized silanols[2]. This "velcro-like" adsorption disrupts the primary hydrophobic retention mechanism, resulting in severe peak tailing (Asymmetry Factor, As​>2.0 ), loss of resolution, and poor quantitative reproducibility[1].

Comparative Method Evaluation

To establish a self-validating, robust purity assay, we must select a chromatographic strategy that actively suppresses these secondary interactions. Below is an objective comparison of four common approaches for this specific polyamine.

  • Standard C18 at Neutral pH (The Baseline Failure) : At pH 7.0, both the silica surface and the analyte are fully ionized. This results in catastrophic peak tailing and irreversible adsorption.

  • Low pH C18 (pH 2.5) : By lowering the pH below 3.0 using phosphate or formate buffers, the silanol groups are neutralized (Si-OH), shutting down the ion-exchange pathway[3]. While peak shape improves, the fully protonated triamine becomes highly hydrophilic. This causes the compound to elute near the void volume ( k′<1 ), making it impossible to reliably separate from early-eluting polar impurities.

  • Ion-Pairing Chromatography (IPC) : The addition of competing bases like triethylamine (TEA) or ion-pairing agents (e.g., hexanesulfonate) can mask silanols or pair with the analyte[3]. However, these reagents cause rapid column degradation, require extensive equilibration, and severely suppress ionization if LC-MS is needed for impurity identification.

  • High-pH Hybrid C18 (pH 10.5) [Optimal Choice] : Utilizing an ethylene-bridged hybrid (BEH) silica column that is stable up to pH 12 allows the use of an ammonium hydroxide or bicarbonate buffer at pH 10.5. At this pH, the analyte's basic nitrogens are deprotonated (rendered neutral). This simultaneously eliminates ion-exchange interactions and maximizes the molecule's hydrophobicity, yielding strong retention, excellent peak symmetry, and high loading capacity.

Data Presentation: Method Comparison Summary
Chromatographic StrategyMobile Phase pHRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Suitability for Purity Assay
Standard C187.02.1> 3.5 (Severe)< 2,000Unacceptable
Low pH C182.50.8 (Poor)1.4 (Acceptable)8,500Poor (Co-elution risk)
Ion-Pairing (TEA)3.03.51.2 (Good)10,000Moderate (Not MS compatible)
High-pH Hybrid C18 10.5 4.2 (Optimal) 1.05 (Excellent) > 15,000 Excellent

(Note: Data represents typical experimental outcomes for polyamines on 100 x 4.6 mm, 3 µm columns at 1.0 mL/min).

MethodSelection cluster_options HPLC Strategies Compound N-methyl-N-(2-morpholin-4-ylethyl) piperidin-4-amine Properties Multi-Amine Structure High pKa (8.5 - 10.5) Compound->Properties Challenge Severe Silanol Interaction Peak Tailing & Poor Retention Properties->Challenge LowPH Low pH (2.5) C18 Silanols Neutralized Poor Retention (Polar) Challenge->LowPH IonPair Ion-Pairing (TEA) Good Retention Column Degradation Challenge->IonPair HighPH High pH (10.5) Hybrid C18 Amines Deprotonated Optimal Retention & Shape Challenge->HighPH

Caption: Logical flowchart for selecting the optimal HPLC method for multi-amine compounds.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

Having selected the High-pH Hybrid C18 method, the assay must be rigorously validated to demonstrate it is fit for its intended purpose[4]. The following protocol aligns with the latest ICH Q2(R2) guidelines for a quantitative purity assay[5].

Chromatographic Conditions
  • Column: Ethylene-Bridged Hybrid (BEH) C18, 100 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Gradient: 5% B to 60% B over 15 minutes.

Specificity & Selectivity
  • Procedure: Inject the blank (diluent), the main analyte, and a mixture spiked with all known synthetic intermediates and degradation products.

  • Causality: Ensures the peak of interest is completely free from interference, proving the method is stability-indicating.

  • Acceptance Criteria: No interfering peaks in the blank at the retention time of the analyte. Resolution ( Rs​ ) between the analyte and the closest eluting impurity must be ≥1.5 .

Linearity and Reportable Range
  • Procedure: Prepare a minimum of five concentration levels spanning from the Limit of Quantitation (LOQ) to 120% of the nominal specification limit[4]. For a purity assay, this typically ranges from 0.05% to 1.2% relative to the nominal sample concentration.

  • Causality: Validates that the UV detector response is directly proportional to the concentration of the polyamine across the entire working range.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤5% of the response at the 100% target level.

Accuracy (Recovery)
  • Procedure: Perform spike-recovery experiments by adding known quantities of the reference standard to the sample matrix at three levels (e.g., 50%, 100%, and 150% of the specification limit), preparing three replicates per level.

  • Causality: Confirms that the matrix does not suppress or enhance the signal, ensuring the "true value" is reported[5].

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)
  • Procedure: For repeatability, prepare six independent sample solutions at the 100% test concentration and inject them on the same day by the same analyst. For intermediate precision, repeat the process on a different day, with a different analyst, using a different HPLC system.

  • Causality: Demonstrates the system's internal consistency and resistance to random error.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the purity results must be ≤2.0% for both repeatability and intermediate precision.

Robustness (DoE Approach)
  • Procedure: Introduce deliberate, small variations to critical method parameters: Mobile phase pH ( ±0.2 units), Column Temperature ( ±5∘ C), and Flow Rate ( ±10% ).

  • Causality: Proves the method's reliability during routine, day-to-day laboratory use where minor fluctuations are inevitable.

  • Acceptance Criteria: System suitability parameters (e.g., As​≤1.5 , N≥10,000 ) must remain passing under all perturbed conditions.

Validation Start ICH Q2(R2) Purity Validation Spec Specificity Blank & Impurity Resolution > 1.5 Start->Spec Lin Linearity & Range LOQ to 120% R² > 0.999 Spec->Lin Acc Accuracy Spike Recovery 98.0% - 102.0% Lin->Acc Prec Precision Repeatability RSD < 2.0% Acc->Prec Rob Robustness pH, Temp, Flow DoE Approach Prec->Rob

Caption: Sequential ICH Q2(R2) validation lifecycle for the polyamine purity assay.

References

  • [4] Title: Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL:[Link]

  • [5] Title: Validation of Analytical Procedure Q2(R2) - ICH. Source: ich.org. URL: [Link]

  • [3] Title: HPLC Tech Tip: Peak Tailing of Basic Analytes. Source: Phenomenex. URL:[Link]

  • [1] Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL:[Link]

  • [2] Title: HPLC Peak Tailing. Source: Axion Labs. URL: [Link]

Sources

Validation

Benchmarking N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine in Kinase Target Binding Assays: A Comparative FBDD Guide

Executive Summary In Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight chemical starting points is critical for developing high-affinity ligands [1]. N-methyl-N-(2-morpholin-4-ylethyl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight chemical starting points is critical for developing high-affinity ligands [1]. N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (CAS 1142210-61-4), hereafter referred to as MMEPA , is a highly versatile, dual-basic aliphatic fragment. When appended to hinge-binding scaffolds, this moiety is frequently utilized to target the solvent-exposed channel of kinases, dramatically enhancing aqueous solubility and target residence time.

This guide objectively benchmarks MMEPA against two common structural alternatives: 1-(2-morpholinoethyl)piperazine (MEP) and 4-(piperidin-4-yl)morpholine (PM) . By employing a self-validating cascade of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Energy Transfer (TR-FRET), we provide a comprehensive thermodynamic and kinetic profile of these fragments against a model Epidermal Growth Factor Receptor (EGFR) kinase domain.

The Biophysical Benchmarking Strategy

Because fragments bind to their targets with relatively weak affinities (typically in the high micromolar to millimolar range), standard biochemical high-throughput screens are prone to high false-positive rates [2]. To establish a trustworthy benchmarking system, we must utilize an orthogonal biophysical workflow.

SPR provides real-time kinetic data ( kon​ and koff​ ), which is essential for identifying fragments that have favorable residence times [4]. However, SPR alone cannot reveal the driving forces behind the binding event. Therefore, we couple SPR with ITC to extract the thermodynamic parameters (Enthalpy, ΔH ; Entropy, ΔS ). Finally, TR-FRET serves as an orthogonal biochemical validation to ensure the biophysical binding translates to functional active-site competition [3].

Workflow SPR SPR Kinetics (Primary Screen) ITC ITC Thermodynamics (Orthogonal Validation) SPR->ITC Kd < 500 µM FRET TR-FRET (Biochemical Activity) ITC->FRET ΔH < 0 XRAY X-ray Crystallography (Structural Resolution) FRET->XRAY IC50 Correlation

Orthogonal biophysical workflow for fragment benchmarking and validation.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to inherently prove their own validity. Below are the self-validating methodologies used to benchmark these fragments.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics
  • Causality of Design: Fragments possess low molecular weights (<250 Da), generating very small changes in the refractive index upon binding. To maximize the signal-to-noise ratio, the kinase target must be immobilized in a uniform orientation.

  • Methodology:

    • Immobilize His-tagged EGFR kinase domain onto a Series S NTA sensor chip via Ni2+/NTA capture, followed by amine cross-linking to stabilize the surface.

    • Inject fragments (MMEPA, MEP, PM) in a 3-fold dilution series from 10 µM to 500 µM at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation System: A reference channel containing a blocked, kinase-dead mutant is utilized to subtract non-specific binding. Furthermore, an 8-point DMSO solvent calibration curve (1% to 3% DMSO) is run before and after the fragment injections. If the DMSO calibration curve deviates from linearity, the bulk refractive index correction is deemed invalid, and the run is discarded.

Protocol B: Isothermal Titration Calorimetry (ITC)
  • Causality of Design: Due to the low affinity of fragments, achieving a standard Wiseman c -value ( c=n[M]/KD​ ) between 10 and 100 is impossible. To compensate and ensure saturation, the ligand must be injected at extremely high concentrations.

  • Methodology:

    • Load the sample cell with 50 µM EGFR kinase domain in a stringent buffer (20 mM HEPES, 150 mM NaCl, 2 mM TCEP, 2% DMSO, pH 7.4).

    • Load the syringe with 5 mM of the fragment.

    • Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validation System: A control titration of the 5 mM fragment into the exact matched buffer (without protein) is performed to measure the heat of dilution. This background is subtracted from the raw data. If the subtracted thermogram does not yield a clear sigmoidal isotherm, the binding event is flagged as an artifact of aggregation rather than a true 1:1 binding event.

Protocol C: TR-FRET Biochemical Displacement
  • Causality of Design: High concentrations of fragments often auto-fluoresce, leading to false positives in standard fluorescence assays. TR-FRET utilizes a time delay to eliminate this prompt fluorescence.

  • Methodology:

    • Incubate 5 nM of GST-tagged EGFR with 2 nM of a LanthaScreen Eu-anti-GST antibody and 30 nM of a Kinase Tracer (Alexa Fluor 647).

    • Add fragments at concentrations ranging from 1 µM to 1 mM.

    • Excite at 340 nm and read emissions at 615 nm and 665 nm after a 100 µs delay.

  • Self-Validation System: A non-binding tracer control is included. If a fragment causes a drop in the 615 nm Europium emission channel (rather than just the 665 nm FRET channel), it indicates the fragment is quenching the fluorophore or precipitating the protein, invalidating the IC50​ .

Quantitative Benchmarking Data

The following table summarizes the biophysical and biochemical performance of MMEPA against its structural alternatives.

Fragment KD​ (SPR) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (ITC) −TΔS (ITC) IC50​ (TR-FRET)
MMEPA 45 µM 1.2×103 0.054 -8.5 kcal/mol +2.1 kcal/mol 62 µM
MEP 120 µM 2.5×103 0.300-5.2 kcal/mol-0.1 kcal/mol145 µM
PM 350 µM 4.1×103 1.435-3.1 kcal/mol-1.5 kcal/mol>500 µM

Discussion & Mechanistic Insights

The data clearly demonstrates the superiority of MMEPA as a solvent-channel binding fragment.

Enthalpic vs. Entropic Trade-offs: MMEPA exhibits the highest affinity ( KD​ = 45 µM) and the longest residence time (lowest koff​ ). From an ITC perspective, MMEPA's binding is heavily enthalpy-driven ( ΔH = -8.5 kcal/mol). The flexible ethyl linker between the piperidine and morpholine rings allows the morpholine oxygen to adopt a precise geometry, forming an optimal water-mediated hydrogen bond network within the kinase solvent channel.

While MMEPA pays a conformational entropy penalty ( −TΔS = +2.1 kcal/mol) due to the freezing of its flexible linker upon binding, the massive enthalpic gain far outweighs this cost.

In contrast, MEP is more rigid. It suffers almost no entropic penalty ( −TΔS = -0.1 kcal/mol), but its rigid core prevents it from reaching the optimal hydrogen-bonding geometry, resulting in a weaker enthalpic signature ( ΔH = -5.2 kcal/mol) and a faster off-rate. PM , possessing the shortest linker, suffers from steric clashes and fails to properly engage the solvent front, resulting in negligible TR-FRET displacement.

Fragment_Comparison Target Kinase ATP Pocket Solvent Channel MMEPA MMEPA High Flexibility Dual Basic MMEPA->Target High Enthalpy High Entropy Penalty MEP MEP Rigid Core Moderate pKa MEP->Target Moderate Affinity PM PM Short Linker Constrained PM->Target Weak Binding Steric Clash

Mechanistic logic connecting fragment structural features to target binding.

Conclusion

For drug development professionals engineering kinase inhibitors, N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (MMEPA) is the superior building block. Its dual-basic nature and structural flexibility allow it to act as an exceptional enthalpic anchor in solvent-exposed regions, providing a robust vector for fragment growing and structural optimization.

References

  • "Identify novel compounds and increase the diversity of your ligand modifications using fragment-based drug discovery." Cresset Group. ]">https://www.cresset-group.com

  • "Fragment-Based Drug Discovery: A Comprehensive Overview." PharmaFeatures. ]">https://pharmafeatures.com

  • "A combination of 19F NMR and surface plasmon resonance for site-specific hit selection and validation of fragment molecules that bind to the ATP-binding site of a kinase." Bioorganic & Medicinal Chemistry. [Link]]

  • "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. [Link]]

Comparative

Comparative Reactivity Guide: N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine and Analogues

Executive Summary & Rationale Polyamine scaffolds, particularly piperidin-4-amine derivatives, are foundational building blocks in modern drug discovery. They are frequently utilized to tune the physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Polyamine scaffolds, particularly piperidin-4-amine derivatives, are foundational building blocks in modern drug discovery. They are frequently utilized to tune the physicochemical properties (e.g., solubility, pKa, lipophilicity) of target molecules, such as kinase inhibitors and GPCR ligands. The primary synthetic challenge when incorporating these polyamines is achieving precise chemoselectivity among multiple basic nitrogen centers.

This guide provides an objective, data-driven comparison of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine against its structural analogues, detailing the causality behind their reactivity profiles and providing self-validating protocols for selective functionalization.

Structural Analysis & Causality of Reactivity

To understand the reactivity profile of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (Compound A), we must evaluate it against two key analogues: N-(2-morpholin-4-ylethyl)piperidin-4-amine (Compound B) and 1-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (Compound C).

  • Compound A (N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine):

    • Structure: Features a secondary amine at the piperidine N1 position and a tertiary amine at the exocyclic C4 position.

    • Reactivity Logic: The N1 nitrogen is an sp3 hybridized secondary amine locked in a chair conformation, exposing its lone pair with minimal steric hindrance. The tertiary amines at C4 and the morpholine ring are sterically blocked and non-nucleophilic. Consequently, this compound exhibits exceptional chemoselectivity, acting as a highly predictable nucleophile exclusively at the N1 position.

  • Compound B (N-(2-morpholin-4-ylethyl)piperidin-4-amine):

    • Structure: Contains two secondary amines (N1 and N4).

    • Reactivity Logic: The N1 position is kinetically favored due to lower steric bulk. However, the N4 exocyclic secondary amine is still sufficiently nucleophilic to compete. The N4 nitrogen is flanked by the bulky piperidine ring and the morpholinoethyl chain, which increases the activation energy ( ΔG‡ ) for the transition state, yet not enough to prevent side reactions. This leads to poor chemoselectivity and complex mixtures of N1-acyl, N4-acyl, and di-acylated products.

  • Compound C (1-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine):

    • Structure: Features a tertiary amine at N1 and a secondary amine at N4.

    • Reactivity Logic: With the highly reactive N1 position methylated (tertiary), electrophilic addition is forced to occur at the sterically hindered N4 position. Reactions here require harsher conditions (e.g., elevated temperatures) but proceed with complete regioselectivity.

As established in synthetic methodologies for N-aryl-4-aminopiperidines, the secondary amine on the piperidine ring is a highly reliable nucleophilic center for [1]. Furthermore, controlling chemoselectivity in polyamine scaffolds is crucial for achieving high yields in[2] and complex[3].

Reactivity A Compound A (N-methyl at N4) A_res Exclusive N1 Acylation (>95% Yield) A->A_res Acyl Chloride Base B Compound B (NH at N4) B_res Mixed N1/N4 Acylation (Poor Selectivity) B->B_res Acyl Chloride Base C Compound C (N-methyl at N1) C_res Exclusive N4 Acylation (Moderate Yield) C->C_res Acyl Chloride Base

Chemoselectivity pathways of piperidin-4-amine analogues during acylation.

Comparative Performance Data

The table below summarizes the quantitative performance of these analogues under standard benchtop conditions. The data highlights the superior predictability of Compound A.

Table 1: Reactivity profiles of piperidin-4-amine analogues under standard conditions.

CompoundStructural FeaturesAcylation (Benzoyl Chloride, 0°C)Reductive Amination (Benzaldehyde)Chemoselectivity Rating
Compound A N1 (Sec), N4 (Tert)>95% N1-Benzamide>90% N1-Benzyl derivativeExcellent
Compound B N1 (Sec), N4 (Sec)60% N1, 15% N4, 25% Di-acyl70% N1, 10% N4, 20% Di-alkylPoor
Compound C N1 (Tert), N4 (Sec)85% N4-Benzamide (requires RT)75% N4-Benzyl (requires heating)Excellent

(Note: Yields are representative based on standard stoichiometric conditions utilizing 1.05 eq of the respective electrophile).

Experimental Protocols: Self-Validating N1-Acylation

The following protocol describes the chemoselective acylation of Compound A. It is designed as a self-validating system : by integrating a strict in-process LC-MS analytical gate, the protocol ensures that the steric blockade at N4 is maintained and that stoichiometry is perfectly balanced before proceeding to the aqueous workup.

Materials:

  • N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine (1.0 eq)

  • Benzoyl Chloride (Electrophile) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve Compound A in anhydrous DCM under an inert atmosphere (N₂ or Argon).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acyl chloride, which would otherwise skew the stoichiometry and leave unreacted starting material.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and cool the reaction flask to 0°C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. Cooling the system to 0°C suppresses any potential background reactivity of the tertiary amines and minimizes exothermic degradation pathways.

  • Electrophile Addition: Add the benzoyl chloride (1.05 eq) dropwise over 10 minutes. Stir at 0°C for 30 minutes, then allow the mixture to naturally warm to room temperature over 1 hour.

  • In-Process Control (Self-Validation Gate): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Criteria: The presence of a single major peak corresponding to the [M+H]+ of the N1-acyl product confirms success. If a di-acyl mass is detected, the N4 position has been compromised (indicating an impurity in the starting material, as Compound A cannot di-acylate). If unreacted starting material remains, the system validates that the electrophile was compromised by moisture; add an additional 0.1 eq of acyl chloride and repeat this step.

  • Quenching & Workup: Quench the validated reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure N1-functionalized product.

Workflow Step1 1. Dissolve Compound A in anhydrous DCM Step2 2. Add DIPEA (2.0 eq) Cool to 0°C Step1->Step2 Step3 3. Dropwise addition of Electrophile (1.05 eq) Step2->Step3 Step4 4. In-Process Control (LC-MS Validation) Step3->Step4 Step4->Step3 Unreacted SM Remains Step5 5. Aqueous Workup & Phase Separation Step4->Step5 Mono-mass Confirmed Step6 6. Pure N1-Functionalized Product Step5->Step6

Self-validating experimental workflow for the chemoselective N1-acylation of Compound A.

References

  • NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis. ACS Publications.[Link]

  • A highly stereoselective reductive amination of 3-ketosteroid with amines. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Structural-Activity Relationship of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine and its Analogs as Opioid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals The N-substituted piperidin-4-amine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidin-4-amine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structural-activity relationship (SAR) of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, a compound of interest in the exploration of novel opioid receptor modulators. By comparing it with structurally related analogs, we aim to elucidate the key molecular features governing its pharmacological profile and provide a framework for the design of future therapeutic agents with improved potency, selectivity, and safety.

The Privileged 4-Aminopiperidine Scaffold: A Foundation for Opioid Activity

The 4-aminopiperidine moiety is a cornerstone in the design of synthetic opioids. Its rigid cyclic structure helps to properly orient key pharmacophoric elements for interaction with opioid receptors, while the basic nitrogen atom is crucial for receptor binding. The substituents at the 1- and 4-positions of the piperidine ring play a critical role in modulating the affinity, efficacy, and selectivity for the different opioid receptor subtypes (μ, δ, and κ).

Structural-Activity Relationship (SAR) Analysis of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine and Analogs

To understand the SAR of the title compound, we will dissect its structure into three key components and analyze the impact of modifications on each part, drawing comparisons from the available literature on related analogs.

  • The N1-substituent of the Piperidine Ring: The N-methyl group in the target compound is a common feature in many opioid agonists. However, the size and nature of this substituent can significantly influence activity.

  • The 4-Amino Substituent: The N-(2-morpholin-4-ylethyl) side chain is a distinctive feature. The morpholine ring, with its potential for hydrogen bonding and its influence on physicochemical properties, is of particular interest.

  • The Piperidine Core: While the core itself is generally conserved, substitutions on the ring can impact conformation and, consequently, receptor interaction.

Below is a comparative table summarizing the known effects of structural modifications on similar 4-aminopiperidine scaffolds, which can be extrapolated to predict the behavior of analogs of our lead compound.

Compound/Analog ClassN1-Substituent4-Amino SubstituentKey Biological ActivityReference
Lead Compound -CH3-N(CH3)(CH2)2-morpholineOpioid Agonist (Predicted)-
Fentanyl Analogs -CH2CH2-Aryl-N(propionyl)-ArylPotent µ-opioid agonists[1]
4-Anilidopiperidines Varied-NH-Arylµ-opioid receptor agonists[2]
4-Substituted Piperidines VariedVariedBalanced µ/δ opioid receptor ligands[3]
N-Substituted Morphine Analogs -CH2CH2-Aryl(Part of morphinan core)Increased µ-opioid receptor affinity[4]

Key SAR Insights:

  • N1-Substituent: In many series of opioid agonists, replacing the N-methyl group with a larger, more lipophilic group, such as a phenethyl group, often leads to a significant increase in potency at the µ-opioid receptor.[4]

  • 4-Amino Substituent: The N-acyl-N-aryl substitution, as seen in fentanyl and its analogs, is a well-established strategy for achieving high µ-opioid receptor affinity and potency.[1] The presence of the morpholinoethyl group in our lead compound introduces a flexible and polar side chain. The ether oxygen and the tertiary amine of the morpholine can act as hydrogen bond acceptors, potentially influencing receptor binding and selectivity.

  • Combined Effect: The interplay between the N1 and 4-amino substituents is crucial. A systematic variation of both groups is necessary to fully explore the SAR and to optimize the desired pharmacological profile.

Experimental Protocols for Comparative Evaluation

To experimentally validate the predicted SAR and to directly compare the pharmacological properties of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine with its newly synthesized analogs, a series of in vitro assays are essential.

Radioligand Binding Assays for Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the µ, δ, and κ opioid receptors.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific opioid receptor subtype.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand ([³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U-69,593 for κ) and varying concentrations of the test compound.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays for Opioid Receptor Efficacy

These assays determine whether a compound acts as an agonist, antagonist, or partial agonist at the opioid receptors and quantify its efficacy (Emax) and potency (EC50).

Principle: Opioid receptors are Gi-coupled, meaning their activation inhibits the production of cyclic AMP (cAMP). This assay measures the reduction in forskolin-stimulated cAMP levels in the presence of the test compound.

Step-by-Step Protocol:

  • Cell Culture: Use cells stably expressing the opioid receptor of interest.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Forskolin Stimulation: Add forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax values.[5]

Principle: Upon activation by an agonist, G protein-coupled receptors (GPCRs) recruit β-arrestin proteins, which is involved in receptor desensitization and signaling. This assay measures the interaction between the activated opioid receptor and β-arrestin.

Step-by-Step Protocol:

  • Cell Line: Use a cell line co-expressing the opioid receptor fused to a luciferase fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-Arrestin assay).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Signal Detection: If the receptor is activated, β-arrestin is recruited, bringing the two enzyme fragments together and generating a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Generate a concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.[5]

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Analog Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification binding Radioligand Binding Assays (μ, δ, κ affinity) purification->binding Test Compounds functional Functional Assays purification->functional Test Compounds data_analysis Determine Ki, EC50, Emax binding->data_analysis cAMP cAMP Inhibition Assay (Gi activation) functional->cAMP arrestin β-Arrestin Recruitment Assay functional->arrestin cAMP->data_analysis arrestin->data_analysis sar Establish SAR data_analysis->sar

Caption: Workflow for the design, synthesis, and in vitro evaluation of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine analogs to establish a comprehensive SAR.

Conclusion and Future Directions

The systematic exploration of the SAR of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine holds significant potential for the discovery of novel opioid receptor modulators. By synthesizing and evaluating a focused library of analogs with modifications at the N1 and 4-amino positions of the piperidine ring, researchers can identify key structural features that govern affinity, efficacy, and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. Future studies should aim to explore a wider range of N1-substituents and bioisosteric replacements for the morpholine ring to further refine the SAR and to develop lead compounds with optimized therapeutic profiles.

References

  • Blanckaert, P., & Cannaert, A., et al. (2020). In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances. Biblio.
  • Schmid, C. L., et al. (2017). In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling. PMC.
  • Calo, G., et al. (2018). Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors. Pubblicazioni dello IUSS - Annali online Unife.
  • Molinari, P., et al. (2020). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology.
  • Váradi, A., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • Le, T. M., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
  • Sharma, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Greiner, E., et al. (2013). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. PMC.
  • G-Toth, E., et al. (2012). Effect of anchoring 4-anilidopiperidines to opioid peptides. PMC.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
  • Lavecchia, A., et al. (2012).
  • Majumdar, S., et al. (2011). Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. eGrove.
  • Spetea, M., et al. (2014). Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PMC.
  • Wentland, M. P., et al. (2009). Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. eGrove.
  • Teodori, E., et al. (2004).
  • Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed.
  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung.

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Safety Guide: Handling N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a field-proven, self-validating system for handling N-methyl-N-(2-morpholin-4-ylethyl)piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a field-proven, self-validating system for handling N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine . This guide moves beyond standard safety data by explaining the mechanistic causality behind our operational choices, ensuring your laboratory maintains the highest standards of safety and chemical integrity.

Mechanistic Hazard Profile & Causality

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a highly complex, polybasic aliphatic triamine. Its molecular architecture incorporates a secondary piperidine amine, a tertiary morpholine amine, and a tertiary acyclic amine core. Understanding its reactivity is critical for safe handling:

  • Severe Corrosivity & Tissue Necrosis: The presence of three basic nitrogen lone pairs renders this compound highly nucleophilic and alkaline. Upon contact with biological tissues, it rapidly catalyzes the saponification of epidermal lipids and denatures proteins. This mechanism causes deep tissue necrosis rather than superficial burns.

  • Enhanced Systemic Toxicity: The lipophilic nature of the morpholine and piperidine rings significantly enhances dermal penetration compared to simple amines. Structural proxies, such as [1], indicate that absorption can lead to systemic central nervous system (CNS) depression and severe respiratory tract irritation.

  • Atmospheric Reactivity: Polyamines readily absorb atmospheric carbon dioxide and moisture to form carbamates and carbonate salts. Exposure to air not only degrades the reagent's purity but can also cause pressure buildup in sealed containers.

  • Exothermic Incompatibilities: As a strong nucleophile, it will react violently with strong oxidizing agents, acid chlorides, and anhydrides. According to [2], neutralizing such amines with concentrated mineral acids causes dangerous exothermic boiling and aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for polybasic amines. Aliphatic amines act as aggressive organic solvents that rapidly swell and permeate standard nitrile elastomers.

Table 1: Required PPE and Mechanistic Justification

PPE CategoryRecommended Material/SpecificationMechanistic Justification
Primary Gloves Butyl Rubber or Laminated (e.g., SilverShield®)Amines rapidly degrade nitrile. Butyl rubber provides a highly cross-linked barrier resistant to basic, polar organic molecules.
Secondary Gloves Nitrile (4-6 mil)Worn under butyl gloves to provide a secondary barrier and maintain dexterity during the doffing of the heavier outer glove.
Eye & Face Indirect-vented splash goggles + Face shieldPrevents alkaline aerosols from causing irreversible corneal saponification. Safety glasses are strictly prohibited.
Body Protection Polyethylene-coated apron over FR lab coatPrevents permeation of spills through standard porous cotton lab coats directly to the skin.
Respiratory Fume hood (Face velocity 80-100 fpm)Prevents inhalation of toxic vapors. If handling outside a hood is mandatory, an APR with an Ammonia/Methylamine cartridge is required.

Operational Workflow: Closed-System Transfer

To prevent exposure and preserve the chemical integrity of the amine, all handling must occur within a self-validating system of engineering controls.

Workflow Prep 1. Hood Prep & Velocity Check PPE 2. Don Dual Gloves (Butyl over Nitrile) Prep->PPE Transfer 3. Closed-System Transfer PPE->Transfer Decon 4. Mild Acid Decontamination Transfer->Decon Waste 5. Segregated Waste Disposal Decon->Waste

Caption: Operational workflow for the safe transfer of polybasic aliphatic amines.

Step-by-Step Handling Protocol:

  • Preparation & Verification: Verify the fume hood face velocity is operating between 80-100 fpm. Clear the workspace of all incompatible materials, specifically halogens, transition metal salts, and acids.

  • PPE Donning: Inspect butyl gloves for pinholes using the pneumatic inflation method. Don inner nitrile gloves, followed by the outer butyl gloves.

  • Transfer Mechanics: Use positive displacement pipettes for liquid transfer or a clean stainless-steel spatula for solids. Never pour directly from the source bottle , as this generates highly toxic micro-aerosols.

  • Inert Gas Purging: Before sealing the primary container, purge the headspace with an inert gas (Argon or Nitrogen). This prevents the formation of insoluble carbamate salts driven by atmospheric CO₂.

  • Surface Decontamination: Wipe down the exterior of the transfer vessels and the fume hood deck with a dilute, mildly acidic solution (e.g., 1% citric acid) followed by deionized water to neutralize invisible micro-spills.

Spill Response & Neutralization Plan

A spill of a highly basic polyamine requires immediate, calculated action. Using the wrong neutralization agent (like a strong mineral acid) will cause violent boiling, instantly vaporizing the toxic amine into the laboratory atmosphere [2].

SpillResponse Spill Polyamine Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<50 mL) Inside Fume Hood Assess->Minor Low Risk Major Major (>50 mL) or Outside Hood Assess->Major High Risk Contain Contain with Inert Absorbent (No Sawdust) Minor->Contain Evacuate Evacuate Lab & Call EHS Major->Evacuate Neutralize Neutralize with Weak Acid (e.g., Citric Acid) Contain->Neutralize Collect Collect in HDPE Container Neutralize->Collect Verify Verify pH 6-8 with pH Paper Collect->Verify

Caption: Decision matrix and procedural logic for polyamine spill response and neutralization.

Step-by-Step Spill Response:

  • Assess & Isolate: If the spill exceeds 50 mL or occurs outside the fume hood, immediately evacuate the laboratory, secure the doors, and contact Environmental Health and Safety (EHS). For minor spills inside the hood, proceed to step 2.

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or a universal spill pad). Do NOT use sawdust or paper towels , as amines can react exothermically with organic cellulose, posing a fire risk.

  • Controlled Neutralization: Carefully apply a solid weak acid (e.g., sodium bisulfate or citric acid powder) to the spill from the perimeter inward. The weak acid protonates the amine safely without generating excessive heat.

  • Collection: Scoop the neutralized, absorbed mixture using non-sparking polypropylene tools into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Validation: Test the decontaminated hood surface with pH paper moistened with DI water to ensure complete neutralization (target pH 6-8).

Waste Management & Disposal Plan

Improper disposal of polyamines can lead to the formation of explosive coordination complexes or pressurized waste containers.

  • Strict Segregation: Never mix N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine waste with halogenated solvents, strong acids, or transition metal salts (e.g., copper, silver), which can form shock-sensitive complexes [3].

  • Containment: Store waste exclusively in clearly labeled HDPE containers. Do not use glass, as basic amines can etch glass over prolonged periods. Fill containers to a maximum of 80% capacity to allow for potential vapor expansion.

  • Labeling: Clearly label the container as "Toxic, Corrosive Organic Waste (Aliphatic Polyamine)" and include the full chemical name to ensure downstream EHS compliance.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine." PubChem, [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor, [Link]

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